Ramucirumab
Description
Properties
CAS No. |
947687-13-0 |
|---|---|
Molecular Formula |
C₂₈₅H₄₃₄N₇₄O₈₈S₂ |
Molecular Weight |
6369.07 |
Origin of Product |
United States |
Foundational & Exploratory
Ramucirumab's Endothelial Cell Engagement: A Technical Guide to its Anti-Angiogenic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramucirumab, a fully human IgG1 monoclonal antibody, represents a targeted therapeutic strategy against angiogenesis, a critical process in tumor growth and metastasis. This guide provides an in-depth technical overview of the core mechanism of action of this compound on endothelial cells. By specifically binding to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound acts as a potent antagonist, preventing the binding of its cognate ligands—VEGF-A, VEGF-C, and VEGF-D.[1] This blockade inhibits receptor phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels.[2][3] This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its bioactivity, and visualizes the critical pathways and workflows.
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis
This compound's anti-angiogenic effects are rooted in its high-affinity and specific binding to the extracellular domain of VEGFR-2, a key mediator of the angiogenic signaling cascade in endothelial cells.[2] This interaction competitively inhibits the binding of pro-angiogenic VEGF ligands, most notably VEGF-A.
Upon ligand binding, VEGFR-2 typically undergoes dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event serves as a docking site for various signaling proteins, initiating a cascade of downstream pathways essential for angiogenic processes. This compound's blockade of ligand binding prevents this initial phosphorylation, effectively halting the signaling cascade before it begins.[2]
The primary signaling pathways disrupted by this compound include:
-
The PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: Crucial for endothelial cell proliferation.
-
The PI3K/Akt Pathway: A central regulator of endothelial cell survival and migration.
-
The Src Kinase Pathway: Involved in the regulation of vascular permeability and cell migration.
By inhibiting these pathways, this compound curtails the fundamental processes that drive the formation of new blood vessels, thereby exerting its anti-tumor effects by limiting blood supply to cancerous tissues.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its subsequent effects on endothelial cell functions.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity | |||
| IC50 (VEGF-A/VEGFR2) | 1.42 nM | Solid-phase competitive assay | [4] |
| Inhibitory Activity | |||
| IC50 (VEGF/VEGFR2) | 0.8 to 1 nM | In vitro interaction assay | [2] |
Table 1: Binding and Inhibitory Characteristics of this compound. This table presents the half-maximal inhibitory concentration (IC50) for this compound's disruption of the VEGF-A/VEGFR2 interaction and its overall inhibition of the VEGF/VEGFR2 interaction.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Proliferation | HUVEC | Not specified | Inhibition of VEGF-A-induced proliferation | [4] |
| Migration | HUVEC | Not specified | Suppression of VEGF-A-induced migration | [4] |
| Tube Formation | HUVEC | 100 nM | Inhibition of VEGF-A-induced tube formation | [4] |
| VEGFR-2 Phosphorylation | HUVEC | 100 nM | Reduction in VEGF-A-induced phosphorylation | [4] |
Table 2: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). This table summarizes the qualitative effects of this compound on key angiogenic processes in HUVECs. Further research is needed to quantify the dose-dependent percentage of inhibition for each assay.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the anti-angiogenic effects of this compound on endothelial cells.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of endothelial cell viability and proliferation in response to this compound treatment using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates, tissue culture treated
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of EGM-2 supplemented with 2% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free EGM-2 and incubate for an additional 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Also, prepare a solution of VEGF-A (e.g., 20 ng/mL final concentration). Aspirate the serum-free medium and add 100 µL of the respective treatment solutions to the wells. Include the following controls:
-
Vehicle control (medium only)
-
VEGF-A only
-
This compound only (at various concentrations)
-
VEGF-A + this compound (at various concentrations)
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A treated control.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol describes a method to assess the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant using a Boyden chamber system.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial Cell Basal Medium (EBM-2)
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Crystal Violet solution
-
Cotton swabs
Procedure:
-
Chamber Preparation: Place Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of EBM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF-A) to the lower chamber.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber of the Transwell insert.
-
Treatment: Add this compound at various concentrations to the upper chamber with the cells. Include appropriate controls.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% Crystal Violet solution for 20 minutes.
-
Washing and Visualization: Wash the inserts with PBS and allow them to air dry. Visualize and count the migrated cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells per field and express the results as a percentage of the VEGF-A treated control.
Endothelial Cell Tube Formation Assay
This protocol details the assessment of this compound's ability to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix (or similar)
-
EGM-2
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Treatment Mixture: Prepare a mixture of the cell suspension, VEGF-A (e.g., 20 ng/mL final concentration), and various concentrations of this compound.
-
Cell Seeding: Gently add 100 µL of the cell-treatment mixture (2 x 10⁴ cells) onto the solidified Matrigel®.
-
Incubation: Incubate the plate for 4-12 hours at 37°C in a 5% CO₂ incubator.
-
Visualization: Observe the formation of tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before visualization with a fluorescence microscope.
-
Quantification: Capture images of the tube networks. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Data Analysis: Express the quantitative parameters as a percentage of the VEGF-A treated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: this compound's blockade of VEGFR-2 signaling.
Caption: Workflow for the MTT-based proliferation assay.
Caption: Workflow for the transwell migration assay.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Novel human Ab against vascular endothelial growth factor receptor 2 shows therapeutic potential for leukemia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ramucirumab: A Technical Guide
Introduction
Ramucirumab (trade name Cyramza®), a fully human IgG1 monoclonal antibody, represents a significant advancement in the targeted therapy of solid tumors. Its development journey, from initial preclinical concepts to its approval for multiple cancer indications, provides a compelling case study in modern drug development. This technical guide offers an in-depth exploration of the discovery and development timeline of this compound, detailing the key experimental methodologies, summarizing crucial clinical trial data, and visualizing the underlying biological pathways and experimental workflows.
Discovery and Preclinical Development
The development of this compound was built upon the foundational understanding of the critical role of angiogenesis in tumor growth and metastasis, primarily mediated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
From Murine Precursor to a Humanized Antibody
The initial proof-of-concept for targeting VEGFR-2 was established with a rat anti-mouse VEGFR-2 monoclonal antibody, DC101.[1] Preclinical studies with DC101 demonstrated potent inhibition of VEGF-induced signaling and significant anti-tumor activity in various mouse xenograft models by blocking tumor angiogenesis.[1] However, due to its murine origin, DC101 was not suitable for clinical use in humans due to immunogenicity concerns.
To overcome this, ImClone Systems (later acquired by Eli Lilly and Company) utilized a combination of phage display library and standard hybridoma technology to generate a high-affinity, fully human monoclonal antibody targeting the human VEGFR-2, then known as IMC-1121B and later named this compound.[2][3] This fully human antibody was designed to bind with high affinity to the extracellular domain of VEGFR-2, effectively blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) and subsequent receptor activation.[4]
Preclinical Experimental Protocols
1.2.1 VEGFR-2 Binding Affinity Assays
The binding affinity of this compound to VEGFR-2 was a critical parameter evaluated during its development. A common method to determine this is through an Enzyme-Linked Immunosorbent Assay (ELISA) .
-
Objective: To quantify the binding affinity of this compound to recombinant human VEGFR-2.
-
Methodology:
-
Recombinant human VEGFR-2 is coated onto the wells of a microplate.
-
After washing, the wells are blocked to prevent non-specific binding.
-
Serial dilutions of this compound are added to the wells and incubated.
-
The plate is washed again to remove unbound antibody.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the human IgG1 Fc region of this compound is added.
-
Following another wash step, a substrate for the enzyme is added, leading to a colorimetric change.
-
The absorbance is measured using a microplate reader, and the data is used to calculate the binding affinity (Kd).
-
1.2.2 In Vitro Functional Assays: Endothelial Cell Proliferation
To assess the functional activity of this compound, its ability to inhibit VEGF-induced endothelial cell proliferation was evaluated.
-
Objective: To determine if this compound can block the mitogenic effects of VEGF on endothelial cells.
-
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are seeded in a multi-well plate.
-
The cells are serum-starved to synchronize their cell cycle.
-
Cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of VEGF-A.
-
Control wells include cells treated with VEGF-A alone and untreated cells.
-
After a defined incubation period, cell proliferation is measured using a colorimetric assay such as the MTT or WST-1 assay, which quantifies metabolically active cells.
-
A reduction in proliferation in the presence of this compound indicates its inhibitory activity.
-
1.2.3 In Vivo Efficacy: Human Tumor Xenograft Models
The anti-tumor activity of this compound was extensively studied in vivo using human tumor xenograft models.
-
Objective: To evaluate the effect of this compound on tumor growth in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor cells known to express VEGFR-2 or rely on angiogenesis.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically via intraperitoneal or intravenous injection, at various doses and schedules. The control group receives a placebo.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry to assess microvessel density and other markers of angiogenesis.
-
Clinical Development
The clinical development of this compound involved a series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosing across various cancer types.
Phase I Trials: Safety and Dose Escalation
The initial Phase I trials of this compound focused on determining its safety profile, maximum tolerated dose (MTD), and pharmacokinetic properties in patients with advanced solid tumors. These studies established the recommended dose of 8 mg/kg every two weeks or 10 mg/kg every three weeks for further clinical investigation.
Pivotal Phase III Clinical Trials
A series of large-scale, randomized, double-blind, placebo-controlled Phase III trials were conducted to definitively assess the efficacy and safety of this compound in specific cancer indications. These trials formed the basis for its regulatory approvals.
2.2.1 REGARD Trial (NCT00917384) [5]
-
Indication: Advanced Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma (second-line monotherapy)
-
Design: Patients were randomized (2:1) to receive either this compound (8 mg/kg every 2 weeks) plus best supportive care (BSC) or placebo plus BSC.[5]
-
Primary Endpoint: Overall Survival (OS)
-
Key Inclusion Criteria:
-
Histologically or cytologically confirmed advanced or metastatic gastric or GEJ adenocarcinoma.
-
Disease progression on or after prior first-line fluoropyrimidine- or platinum-containing chemotherapy.
-
ECOG performance status of 0 or 1.
-
-
Key Exclusion Criteria:
-
Prior therapy with a VEGFR-targeted agent.
-
Uncontrolled hypertension.
-
Significant bleeding events within 3 months.
-
2.2.2 RAINBOW Trial (NCT01177782)
-
Indication: Advanced Gastric or GEJ Adenocarcinoma (second-line combination therapy)
-
Design: Patients were randomized (1:1) to receive either this compound (8 mg/kg on days 1 and 15) in combination with paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle) or placebo plus paclitaxel.
-
Primary Endpoint: Overall Survival (OS)
-
Key Inclusion Criteria:
-
Similar to the REGARD trial.
-
-
Key Exclusion Criteria:
-
Similar to the REGARD trial.
-
2.2.3 REVEL Trial (NCT01168973) [1]
-
Indication: Metastatic Non-Small Cell Lung Cancer (NSCLC) (second-line)
-
Design: Patients were randomized (1:1) to receive either this compound (10 mg/kg on day 1) in combination with docetaxel (75 mg/m² on day 1 of a 21-day cycle) or placebo plus docetaxel.[1]
-
Primary Endpoint: Overall Survival (OS)
-
Key Inclusion Criteria:
-
Stage IV NSCLC with disease progression on or after one prior platinum-based chemotherapy regimen.
-
ECOG performance status of 0 or 1.
-
-
Key Exclusion Criteria:
-
History of gross hemoptysis.
-
Tumor cavitation or invasion of major blood vessels.
-
2.2.4 RAISE Trial (NCT01183780) [6][7]
-
Indication: Metastatic Colorectal Cancer (mCRC) (second-line)
-
Design: Patients were randomized (1:1) to receive either this compound (8 mg/kg every 2 weeks) in combination with FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) or placebo plus FOLFIRI.[6][7]
-
Primary Endpoint: Overall Survival (OS)
-
Key Inclusion Criteria:
-
mCRC with disease progression during or after first-line therapy with bevacizumab, oxaliplatin, and a fluoropyrimidine.
-
ECOG performance status of 0 or 1.
-
-
Key Exclusion Criteria:
-
Prior treatment with irinotecan for metastatic disease.
-
2.2.5 REACH-2 Trial (NCT02435433) [8][9]
-
Indication: Hepatocellular Carcinoma (HCC) (second-line)
-
Design: Patients with an alpha-fetoprotein (AFP) level of ≥400 ng/mL were randomized (2:1) to receive either this compound (8 mg/kg every 2 weeks) or placebo.[8][9]
-
Primary Endpoint: Overall Survival (OS)
-
Key Inclusion Criteria:
-
HCC with disease progression on or after prior sorafenib therapy.
-
AFP ≥400 ng/mL.
-
Child-Pugh class A liver disease.
-
-
Key Exclusion Criteria:
-
Main portal vein thrombosis.
-
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials of this compound.
Table 1: Efficacy Outcomes of Pivotal Phase III Trials
| Trial | Indication | Treatment Arm | Control Arm | Median OS (months) | Hazard Ratio (OS) (95% CI) | p-value (OS) | Median PFS (months) | Hazard Ratio (PFS) (95% CI) | p-value (PFS) | ORR (%) |
| REGARD [5] | Gastric/GEJ Cancer (2L Mono) | This compound | Placebo | 5.2 | 0.776 (0.603–0.998) | 0.047 | 2.1 | 0.483 (0.376–0.620) | <0.001 | 3.4 |
| RAINBOW | Gastric/GEJ Cancer (2L Combo) | This compound + Paclitaxel | Placebo + Paclitaxel | 9.6 | 0.807 (0.678–0.962) | 0.017 | 4.4 | 0.635 (0.536–0.752) | <0.001 | 28 |
| REVEL [1] | NSCLC (2L) | This compound + Docetaxel | Placebo + Docetaxel | 10.5 | 0.857 (0.751–0.980) | 0.0235 | 4.5 | 0.762 (0.677–0.859) | <0.0001 | 22.9 |
| RAISE [7] | mCRC (2L) | This compound + FOLFIRI | Placebo + FOLFIRI | 13.3 | 0.844 (0.730–0.976) | 0.0219 | 5.7 | 0.793 (0.697–0.903) | 0.0005 | 13.4 |
| REACH-2 [10] | HCC (2L, AFP ≥400) | This compound | Placebo | 8.5 | 0.710 (0.531–0.949) | 0.0199 | 2.8 | 0.452 (0.339–0.603) | <0.0001 | 4.6 |
OS: Overall Survival; PFS: Progression-Free Survival; ORR: Objective Response Rate; 2L: Second-Line; Mono: Monotherapy; Combo: Combination Therapy; CI: Confidence Interval.
Table 2: Common Grade ≥3 Adverse Events (AEs) in Pivotal Phase III Trials
| Adverse Event | REGARD (Ram vs. Pbo) | RAINBOW (Ram+Pac vs. Pbo+Pac) | REVEL (Ram+Doc vs. Pbo+Doc) | RAISE (Ram+FOLFIRI vs. Pbo+FOLFIRI) | REACH-2 (Ram vs. Pbo) |
| Hypertension | 8% vs. 3%[11] | 15% vs. 3%[11] | 5.4% vs. 1.9%[1] | 11.2% vs. 2.8%[7] | 12.2% vs. 5.3%[10] |
| Neutropenia | - | 40.7% vs. 18.8% | 34.9% vs. 28.0%[1] | 38.4% vs. 23.3%[7] | - |
| Febrile Neutropenia | - | 2.8% vs. 2.4% | 15.9% vs. 10.0%[1] | 3.6% vs. 2.7% | - |
| Fatigue | - | 11.9% vs. 5.5% | 11.3% vs. 8.1%[1] | 11.5% vs. 7.8%[7] | - |
| Diarrhea | - | 3.7% vs. 2.4% | - | 10.8% vs. 9.7%[7] | - |
| Epistaxis | - | 1.8% vs. 0.6% | - | - | - |
Ram: this compound; Pbo: Placebo; Pac: Paclitaxel; Doc: Docetaxel.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-angiogenic effect by specifically targeting VEGFR-2, a key mediator of angiogenesis.
By binding to the extracellular domain of VEGFR-2, this compound prevents the binding of VEGF ligands, thereby inhibiting receptor dimerization and autophosphorylation. This blockade of VEGFR-2 activation leads to the downregulation of downstream signaling pathways, ultimately suppressing angiogenesis and inhibiting tumor growth.[4]
Conclusion
The development of this compound exemplifies a successful bench-to-bedside journey in targeted cancer therapy. From its rational design based on a deep understanding of tumor angiogenesis to its rigorous evaluation in a comprehensive clinical trial program, this compound has emerged as a valuable therapeutic option for patients with several advanced cancers. The detailed methodologies and extensive quantitative data generated throughout its development provide a robust foundation for its clinical use and a blueprint for the development of future anti-angiogenic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound monotherapy for previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (REGARD): an international, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus placebo in combination with second-line FOLFIRI in patients with metastatic colorectal carcinoma that progressed during or after first-line therapy with bevacizumab, oxaliplatin, and a fluoropyrimidine (RAISE): a randomised, double-blind, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebo-controlled, phase 3 trial. [themednet.org]
- 10. ascopubs.org [ascopubs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Ramucirumab's Molecular Engagement with VEGFR-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of Ramucirumab and its binding site on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, binding kinetics, and the structural basis of this therapeutic antibody's function.
Introduction to this compound and VEGFR-2
This compound is a fully human IgG1 monoclonal antibody that acts as a potent and specific antagonist of VEGFR-2.[1][2][3] By targeting the extracellular domain of VEGFR-2, this compound effectively blocks the binding of its ligands—VEGF-A, VEGF-C, and VEGF-D—thereby inhibiting the activation of the receptor and its downstream signaling pathways.[4] This mechanism of action disrupts tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2][3]
VEGFR-2 is a receptor tyrosine kinase expressed primarily on vascular endothelial cells and is a key mediator of the angiogenic signal.[1] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular events that promote endothelial cell proliferation, migration, and survival.[5][6]
Molecular Structure and Binding Interface
The crystal structure of the this compound Fab fragment in complex with the extracellular domain 3 of VEGFR-2 has been determined, providing a detailed view of their interaction at the atomic level.
This compound's binding epitope is located on the third immunoglobulin-like domain (D3) of VEGFR-2.[7] The interaction is characterized by the engagement of a short β-hairpin (β6-β7) and an adjacent β-strand within the D3 domain.[7] This specific binding sterically hinders the binding of VEGF ligands, thus preventing receptor activation.[7]
Quantitative Binding and Inhibition Data
The interaction between this compound and VEGFR-2 has been characterized by high affinity and potent inhibition of receptor function. The following tables summarize the key quantitative data from various studies.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Equilibrium Dissociation Constant (Kd) | 50 pM (5 x 10-11 M) | Not Specified | Not Specified |
| Inhibitory Concentration | |||
| IC50 (VEGF-A binding to VEGFR-2) | 1-2 nM | Not Specified | [7] |
| IC50 (blocking KDR binding to VEGF) | 0.8 nM | Not Specified | [8] |
| Effective Concentration | |||
| EC50 | 0.1-0.15 nM | Not Specified | [7] |
Table 1: Quantitative analysis of this compound's interaction with VEGFR-2.
VEGFR-2 Signaling Pathway Inhibition
This compound's blockade of VEGFR-2 activation disrupts multiple downstream signaling cascades crucial for angiogenesis. The primary pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to endothelial cell proliferation, survival, and migration.
VEGFR-2 signaling cascade and this compound's point of inhibition.
Experimental Protocols
The following sections outline generalized methodologies for the key experiments used to characterize the this compound-VEGFR-2 interaction. These represent standard approaches in structural biology and biophysical analysis.
X-ray Crystallography of the this compound-VEGFR-2 Complex
This protocol describes a representative workflow for determining the crystal structure of an antibody-antigen complex.
Generalized workflow for X-ray crystallography of an antibody-antigen complex.
Methodology:
-
Protein Expression and Purification: The Fab fragment of this compound and the extracellular domain (specifically domain 3) of VEGFR-2 are expressed in a suitable system (e.g., mammalian or insect cells). Both proteins are purified to homogeneity using a series of chromatographic steps, such as affinity and size-exclusion chromatography.
-
Complex Formation: The purified this compound Fab and VEGFR-2 D3 are mixed in a slight molar excess of the Fab to ensure full saturation of the antigen. The complex is then purified by size-exclusion chromatography to separate it from any unbound components.
-
Crystallization: The purified complex is concentrated and subjected to high-throughput crystallization screening using various commercially available screens. Promising conditions are further optimized by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data are processed, and the structure is solved using molecular replacement, followed by iterative rounds of model building and refinement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a typical SPR experiment to measure the binding kinetics of an antibody to its antigen.
Standard workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand Immobilization: Recombinant human VEGFR-2 extracellular domain is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection (Association): A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate. The binding of this compound to the immobilized VEGFR-2 is monitored in real-time as an increase in the response units (RU).
-
Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the this compound-VEGFR-2 complex is monitored as a decrease in RU.
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound this compound, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The high-affinity and specific interaction between this compound and a well-defined epitope on VEGFR-2 domain 3 provides a strong molecular basis for its anti-angiogenic activity. The detailed structural and kinetic data, obtained through techniques such as X-ray crystallography and surface plasmon resonance, have been instrumental in understanding its mechanism of action and have guided its successful clinical development. This technical overview serves as a foundational resource for further research and development in the field of targeted cancer therapies.
References
- 1. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound Biosimilar, Human VEGFR2 Monoclonal Antibody | 947687-13-0 | BroadPharm [broadpharm.com]
- 4. This compound Result Summary | BioGRID [thebiogrid.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of VEGF Receptor-2: An update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Preclinical Profile of Ramucirumab: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramucirumab (trade name Cyramza®) is a fully human IgG1 monoclonal antibody that acts as a potent anti-angiogenic agent by specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[2][3] VEGFR-2, a tyrosine kinase receptor primarily expressed on vascular endothelial cells, is a key mediator of this process.[2][4][5] this compound binds to the extracellular domain of VEGFR-2, effectively blocking the binding of its ligands—VEGF-A, VEGF-C, and VEGF-D.[5][6][7] This action prevents receptor activation and inhibits downstream signaling pathways, ultimately leading to reduced tumor vascularization and growth.[5][6][8]
Due to species-specific differences between the human (KDR) and murine (Flk-1) forms of VEGFR-2, preclinical in vivo evaluation of this compound often utilizes its murine surrogate, the antibody DC-101, which specifically targets murine VEGFR-2.[4][9] This guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound and its murine equivalent, summarizing key data from foundational studies.
Mechanism of Action: VEGFR-2 Signaling Blockade
This compound exerts its therapeutic effect by disrupting the VEGF/VEGFR-2 signaling axis. Upon binding of VEGF ligands, VEGFR-2 dimerizes and autophosphorylates, initiating intracellular cascades that promote endothelial cell proliferation, migration, survival, and permeability.[4][5] this compound's high-affinity binding to VEGFR-2 sterically hinders ligand interaction, thereby abrogating these downstream effects.[4][10]
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound, a fully human mAb to the transmembrane signaling tyrosine kinase VEGFR-2 for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
The Impact of Ramucirumab on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramucirumab, a fully human IgG1 monoclonal antibody, is a targeted therapy that specifically inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), this compound potently disrupts tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2][3] Beyond its well-established anti-angiogenic effects, emerging evidence reveals that this compound significantly modulates the complex tumor microenvironment (TME). This modulation extends to the immune landscape, influencing the function and prevalence of various immune cell populations and creating a less immunosuppressive environment. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Mechanism of Action: VEGFR-2 Inhibition
This compound's primary mechanism of action is the high-affinity binding to the extracellular domain of VEGFR-2, preventing the downstream signaling cascades initiated by VEGF ligands.[1][4] This blockade directly inhibits endothelial cell proliferation, migration, and survival, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[5][6]
The VEGFR-2 Signaling Cascade
The binding of VEGF ligands to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a complex network of downstream signaling pathways crucial for angiogenesis.
References
- 1. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]
- 3. Effect of this compound plus paclitaxel in advanced gastric cancer according to the status of programmed cell death-ligand 1 (PD-L1) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA sequencing profiles and diagnostic signatures linked with response to this compound in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Preclinical Evidence for Ramucirumab in Gastric Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of Ramucirumab in gastric cancer models. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Executive Summary
This compound is a fully human IgG1 monoclonal antibody that specifically targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its anti-tumor activity in the context of gastric cancer. These studies have shown that by blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) to VEGFR-2, this compound effectively inhibits downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and tube formation, and ultimately, the inhibition of tumor growth in various gastric cancer models. This guide synthesizes the pivotal preclinical findings that formed the basis for the successful clinical development of this compound for the treatment of advanced gastric cancer.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by binding with high affinity to the extracellular domain of VEGFR-2, preventing the interaction of VEGF ligands with the receptor. This blockade inhibits ligand-induced receptor dimerization and autophosphorylation, thereby disrupting the downstream signaling cascades that promote angiogenesis.
Caption: this compound's mechanism of action in blocking VEGFR-2 signaling.
In Vivo Preclinical Evidence
The anti-tumor efficacy of targeting VEGFR-2 in gastric cancer has been extensively evaluated in various xenograft models. These studies typically involve the subcutaneous or orthotopic implantation of human gastric cancer cells into immunocompromised mice. Due to species-specificity, the murine-specific anti-VEGFR-2 antibody, DC101, has been widely used as a surrogate for this compound in these models.
Tumor Growth Inhibition in Gastric Cancer Xenograft Models
The following table summarizes the quantitative data on tumor growth inhibition from key preclinical studies.
| Gastric Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric PDX Models | DC101 | 40 mg/kg, three times a week for 3 weeks | T/C ratio at end of study | [1] |
| MKN-45 Xenograft | Nintedanib (TKI targeting VEGFR) | Not specified | 68-87% reduction in tumor growth | [2] |
| KATO-III Xenograft | Nintedanib (TKI targeting VEGFR) | Not specified | Survival extension of 209% | [2] |
Note: Specific quantitative tumor growth inhibition data for this compound or DC101 as a monotherapy in various gastric cancer xenograft models is not consistently reported in publicly available literature. The data often refers to "delayed tumor growth" without providing specific percentages at defined time points. The T/C (Treated/Control) ratio indicates the relative change in tumor volume.
Experimental Protocol: Subcutaneous Gastric Cancer Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test agent in a subcutaneous gastric cancer xenograft model.
Caption: General workflow for a subcutaneous gastric cancer xenograft study.
Detailed Steps:
-
Cell Culture: Human gastric cancer cell lines (e.g., NCI-N87, MKN-45) are cultured in appropriate media and conditions to achieve exponential growth.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: Approximately 1 x 10⁷ viable cancer cells are resuspended in a solution of Matrigel and injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational agent (e.g., DC101 at 40 mg/kg) or vehicle control is administered via the specified route (e.g., intraperitoneally) and schedule (e.g., twice or three times a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is also determined.
In Vitro Preclinical Evidence
In vitro assays have been crucial for characterizing the direct effects of this compound on endothelial cells and its indirect effects on gastric cancer cells.
Inhibition of Endothelial Cell Function
This compound directly inhibits key processes in angiogenesis by acting on endothelial cells.
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| VEGFR-2 Phosphorylation | Endothelial Cells | Not Specified | Potent inhibition | [4] |
| Tube Formation | HUVECs | 2 µM | Noticeable decline in vessel sprouting | [5] |
| Cell Viability | HUVECs | 6.6 µg/mL (IC50) | Inhibition of cell viability | [6] |
Effects on Gastric Cancer Cell Lines
While this compound's primary target is on endothelial cells, some studies have investigated its effects on gastric cancer cells, particularly in combination with chemotherapy.
| Assay | Gastric Cancer Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Cell Viability | SNU5, MKN-45 | 10⁻² - 10³ µg/mL | No significant change in viability (monotherapy) | [6] |
| Cell Cycle Progression | AGS, NCI-N87, HGC-27, KATO III | 100 µg/mL | Enhanced inhibitory effect of Paclitaxel | [7] |
| Cell Migration | AGS, NCI-N87, HGC-27, KATO III | 100 µg/mL | Average 50% reduction in migration with Paclitaxel | [8] |
| Apoptosis | AGS, NCI-N87, HGC-27, KATO III | 100 µg/mL | Modest effect as monotherapy, enhanced with Paclitaxel | [2] |
Experimental Protocols
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
References
- 1. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing tumor invasiveness by this compound and TGF‐β receptor kinase inhibitor in a diffuse‐type gastric cancer patient‐derived cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of synergistic action of this compound and Paclitaxel in Gastric Cancers cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Effects of Ramucirumab
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed investigation into the mechanisms by which Ramucirumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), modulates the immune system to exert anti-tumor effects. This guide synthesizes findings from preclinical and clinical studies to provide a comprehensive overview for the scientific community.
Introduction: this compound and the VEGF/VEGFR-2 Axis
This compound is a fully human IgG1 monoclonal antibody that specifically targets the extracellular domain of VEGFR-2.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[1][4][5] this compound functions as a receptor antagonist, blocking the binding of VEGF ligands (VEGF-A, VEGF-C, and VEGF-D) to VEGFR-2, thereby inhibiting receptor activation and downstream signaling.[6][7]
While its primary approved mechanism is the inhibition of angiogenesis, a growing body of evidence reveals that the impact of VEGFR-2 blockade extends beyond anti-vascular effects into significant modulation of the tumor immune microenvironment (TME).[8][9] The VEGF/VEGFR-2 axis is known to foster an immunosuppressive TME by promoting the accumulation of regulatory immune cells and hindering the function and infiltration of effector T cells.[8][9][10] By disrupting this axis, this compound can recondition the TME, making it more permissive to anti-tumor immune responses. This has positioned this compound as a promising agent for combination therapies with immune checkpoint inhibitors.[8][11][12]
Core Mechanism of Immunomodulation
This compound's immunomodulatory effects stem from its primary action of blocking VEGFR-2. This blockade initiates a cascade of changes within the tumor microenvironment, shifting the balance from an immunosuppressive to an immune-active state.
Caption: Logical flow of this compound's immunomodulatory action.
Effects on Key Immune Cell Populations
Clinical and preclinical studies have demonstrated this compound's significant impact on several key immune cell subsets within the TME.
T-Lymphocytes
This compound treatment leads to a notable reduction in immunosuppressive regulatory T cells (Tregs) and a corresponding increase in the infiltration and activity of cytotoxic CD8+ T cells.
-
Effector Regulatory T cells (eTregs): In patients with advanced gastric cancer, this compound-containing therapies significantly decreased the frequency of effector regulatory T cells (CD45RA⁻FOXP3highCD4⁺) within tumor-infiltrating lymphocytes (TILs).[8][13] VEGFR2 is highly expressed on eTregs, and its blockade by this compound can inhibit VEGFA-promoted proliferation of these cells.[8][11]
-
CD8+ T cells: Treatment with this compound has been shown to increase the infiltration of CD8+ T cells into the tumor microenvironment.[8][11] Concurrently, a significant reduction in the expression of the immune checkpoint molecule PD-1 on these CD8+ T cells was observed in TILs, but not in peripheral blood mononuclear cells (PBMCs).[8][13] This suggests a localized effect within the tumor that can lower the threshold for T-cell activation.
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. The VEGF/VEGFR2 pathway is implicated in their accumulation.[14]
-
Granulocytic MDSCs (gMDSCs): In gastric cancer patients treated with this compound plus paclitaxel, a significant decrease in circulating gMDSC counts was observed after two treatment cycles.[15] Preclinical data support this, indicating that this compound can modulate MDSCs by interrupting the VEGF/VEGFR2 pathway.[14] An increase in gMDSC counts was correlated with poorer clinical outcomes, highlighting their importance as a therapeutic target.[15]
Dendritic Cells (DCs)
VEGF signaling is known to inhibit the maturation of dendritic cells, which are critical for antigen presentation and the initiation of adaptive immune responses.[10][16] By blocking VEGFR-2, this compound is theorized to reverse this inhibition, thereby promoting effective antigen presentation and subsequent T-cell activation.[14]
Modulation of the Tumor Microenvironment
Beyond direct effects on immune cells, this compound reshapes the broader TME.
-
PD-L1 Expression: Studies in gastric cancer patients have shown that PD-L1 expression within the tumor microenvironment increased after this compound-containing therapies.[8][11] While seemingly counterintuitive, this upregulation may render tumors more susceptible to anti-PD-1/PD-L1 checkpoint inhibitors, providing a strong rationale for combination therapy.[8][9]
-
Vascular Normalization: A primary effect of anti-angiogenic therapy is the "normalization" of the tumor vasculature. This process can alleviate tumor hypoxia and improve the physical access of infiltrating immune cells to the tumor core, further enhancing anti-tumor immunity.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical studies investigating the immunomodulatory effects of this compound.
Table 1: Effect of this compound on Tumor-Infiltrating Lymphocytes (TILs) in Gastric Cancer
| Immune Cell Marker | Pre-Treatment (%) (Mean ± SD) | Post-Treatment (%) (Mean ± SD) | P-value | Reference |
| Effector Tregs in TILs | 22.67 ± 11.19 | 16.33 ± 8.44 | 0.034 | [13] |
| PD-1+ CD8+ T cells in TILs | 54.99 ± 19.06 | 39.23 ± 17.15 | < 0.01 | [8][13] |
Table 2: Effect of this compound + Paclitaxel on Circulating MDSCs in Gastric Cancer
| Cell Population | Change Post-Treatment | P-value | Key Finding | Reference |
| Granulocytic MDSCs (gMDSCs) | Significantly Decreased | 0.025 | A progressive increase (≥44%) was associated with shorter PFS and OS. | [15] |
| Monocytic MDSCs (mMDSCs) | No Significant Change | 0.530 | - | [15] |
Table 3: Clinical Efficacy in Combination with Immunotherapy (NSCLC)
| Trial / Combination | Patient Population | Primary Endpoint | Result (Hazard Ratio) | Reference |
| S1800A / this compound + Pembrolizumab | Advanced NSCLC, progressed on prior immunotherapy | Overall Survival (OS) | 0.69 (vs. Standard of Care) | [17] |
Key Experimental Protocols
The characterization of this compound's immunomodulatory effects relies on several key experimental techniques.
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the frequencies of various immune cell subsets (e.g., Tregs, CD8+ T cells, MDSCs) in peripheral blood (PBMCs) and tumor tissue (TILs).
-
Methodology:
-
Sample Preparation: Paired samples of peripheral blood and primary tumor tissue are obtained from patients before and after this compound therapy.[8] PBMCs are isolated from blood using density gradient centrifugation (e.g., Ficoll-Paque). TILs are isolated from fresh tumor biopsies by mechanical dissociation and enzymatic digestion.
-
Antibody Staining: Single-cell suspensions are stained with a panel of fluorescently-conjugated monoclonal antibodies targeting cell surface and intracellular markers.
-
Treg Panel: Antibodies against CD3, CD4, CD45RA, and the intracellular transcription factor FOXP3 are used to identify effector Tregs (CD3+CD4+CD45RA-FOXP3high).[8][13]
-
CD8+ T cell Panel: Antibodies against CD3, CD8, and immune checkpoint molecules like PD-1.[8][13]
-
MDSC Panel: Antibodies for identifying human gMDSCs (e.g., CD11b+, CD14-, CD15+, CD66b+) and mMDSCs (e.g., CD11b+, CD14+, HLA-DR-/low, CD15-).
-
-
Data Acquisition & Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data are processed using analysis software (e.g., FlowJo) to gate on specific populations and determine their frequencies.
-
Caption: Workflow for immune profiling via flow cytometry.
Immunohistochemistry (IHC)
-
Objective: To visualize and quantify the infiltration of immune cells and the expression of protein markers (e.g., PD-L1) within the spatial context of the tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared from patient biopsies.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies specific for targets like CD8, FOXP3, or PD-L1.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.
-
Analysis: Slides are digitized using a whole-slide scanner. Image analysis software is used to quantify the number of positive cells or the percentage of tumor area expressing a given marker. Multi-color IHC can be used to co-localize different markers on the same tissue section.[8]
-
Signaling Pathway Visualization
This compound's primary molecular interaction is the blockade of the VEGFR-2 signaling cascade. This action is the upstream event that triggers the subsequent immunomodulatory effects.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound: preclinical research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. oncolink.org [oncolink.org]
- 5. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting VEGFR2 with this compound strongly impacts effector/ activated regulatory T cells and CD8+ T cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound plus paclitaxel in advanced gastric cancer according to the status of programmed cell death-ligand 1 (PD-L1) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical outcomes of this compound plus docetaxel in the treatment of patients with non-small cell lung cancer after immunotherapy: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting VEGFR2 with this compound strongly impacts effector/ activated regulatory T cells and CD8+ T cells in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Combination with Pembrolizumab in Treatment-Naïve Advanced Gastric or GEJ Adenocarcinoma: Safety and Antitumor Activity from the Phase 1a/b JVDF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Clinical implications of neutrophil-to-lymphocyte ratio and MDSC kinetics in gastric cancer patients treated with this compound plus paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical implications of neutrophil-to-lymphocyte ratio and MDSC kinetics in gastric cancer patients treated with this compound plus paclitaxel [article.cjcrcn.org]
- 16. How May this compound Help Improve Treatment Outcome for Patients with Gastrointestinal Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Combo Improved Survival in NSCLC | SWOG [swog.org]
Methodological & Application
Ramucirumab In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the in vitro efficacy of Ramucirumab, a human monoclonal antibody that targets VEGFR-2, through a cell viability assay. This compound is an anti-angiogenic agent that inhibits the proliferation and survival of endothelial cells and certain tumor cells by blocking the VEGF/VEGFR-2 signaling pathway.[1] This document outlines a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol, adaptable for various adherent cell lines, to determine the cytotoxic and cytostatic effects of this compound. Additionally, it includes a summary of reported IC50 values and a diagram of the targeted signaling pathway to support experimental design and data interpretation.
Introduction
This compound is a fully human IgG1 monoclonal antibody that specifically binds to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By doing so, it competitively inhibits the binding of its ligands, VEGF-A, VEGF-C, and VEGF-D, thereby preventing VEGFR-2 activation and subsequent downstream signaling.[3] The activation of VEGFR-2 is a critical step in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] The binding of VEGF to VEGFR-2 initiates a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival.[4][5] this compound's mechanism of action effectively blocks these processes, leading to a reduction in tumor vascularization and inhibition of tumor growth.[1]
In vitro cell viability assays are fundamental tools for the preclinical evaluation of anti-cancer agents like this compound. These assays quantify the dose-dependent effects of a compound on cell proliferation and survival, providing key data for determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method to assess cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[7]
This document provides a detailed protocol for conducting an MTT-based cell viability assay to evaluate the in vitro activity of this compound.
Signaling Pathway
This compound exerts its therapeutic effect by disrupting the VEGFR-2 signaling cascade. Upon binding of VEGF ligands, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5] This activation triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.[8][9][10] By blocking the initial ligand-receptor interaction, this compound prevents the activation of these key signaling pathways, thereby inhibiting the cellular processes that drive angiogenesis.[3]
VEGFR-2 Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocol: this compound In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
This compound (commercial source)
-
Selected cell line (e.g., HUVEC, KATOIII, NCI-N87, HGC-27, HuH-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
2. Experimental Workflow
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for Angiogenesis Assays Using Ramucirumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramucirumab is a fully human IgG1 monoclonal antibody that acts as a potent and specific antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By binding to the extracellular domain of VEGFR-2, this compound effectively blocks the binding of its ligands—VEGF-A, VEGF-C, and VEGF-D.[4] This inhibition prevents VEGFR-2 activation and downstream signaling, which are critical for the proliferation, migration, and survival of endothelial cells, thereby inhibiting angiogenesis.[1][4] These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic effects of this compound.
Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effect by disrupting the VEGFR-2 signaling cascade. Upon binding of VEGF ligands, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-ERK pathway (promoting cell proliferation) and the PI3K-Akt pathway (supporting cell survival). By blocking ligand binding, this compound prevents these initial activation steps, leading to a comprehensive inhibition of VEGF-induced angiogenic responses.[2][5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ramucirumab in Xenograft Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ramucirumab in xenograft mouse models, a critical step in the preclinical evaluation of this anti-angiogenic therapy. This compound, a fully human IgG1 monoclonal antibody, targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] By blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), this compound effectively inhibits VEGFR-2 signaling, leading to reduced tumor vascularization and growth.[1][2][3]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound's therapeutic effect stems from its specific inhibition of the VEGFR-2 signaling cascade. Upon binding of VEGF ligands, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] Key downstream pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-ERK Pathway: Primarily involved in endothelial cell proliferation.[6]
-
PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[5][6]
-
p38 MAPK Pathway: Plays a role in endothelial cell migration.[4]
By blocking the initial ligand-receptor interaction, this compound effectively shuts down these pro-angiogenic signals.
Preclinical Xenograft Studies: Efficacy Across Tumor Types
Preclinical studies utilizing the murine surrogate anti-VEGFR-2 antibody, DC101, and this compound itself have demonstrated significant anti-tumor activity in various human tumor xenograft models. These studies are crucial for establishing proof-of-concept and guiding clinical development.
Summary of Preclinical Efficacy Data
| Tumor Type | Cell Line | Model | Treatment | Dosage | Key Findings | Reference |
| Small Cell Lung Cancer | 54A | Subcutaneous Xenograft | DC101 | 40 mg/kg | Significant tumor growth delay (17.7 ± 1.9 days). | [7] |
| Glioblastoma | U87 | Subcutaneous Xenograft | DC101 | 40 mg/kg | Significant tumor growth delay (7.7 ± 1.0 days). | [7] |
| Breast Cancer | NT2.5 | Subcutaneous Xenograft | DC101 | 0.8 mg/mouse | Inhibited tumor growth and increased T-cell infiltration. | [8] |
| Bladder Cancer | 253J B-V | Subcutaneous Xenograft | DC101 | 1 mg/dose | Induced apoptosis of tumor and endothelial cells; inhibited angiogenesis. | [8] |
| Hepatocellular Carcinoma | H22 | Subcutaneous Xenograft | DC101 | 10 mg/kg | Significantly inhibited tumor growth. | [8] |
| Melanoma | B16-OVA | Subcutaneous Xenograft | DC101 | 40 mg/kg | Inhibited tumor growth and increased immune cell infiltration. | [8] |
| Pancreatic Cancer | N/A | Orthotopic Xenograft | DC101 + Gemcitabine | N/A | Greater inhibition of tumor growth and lymphatic metastasis than either agent alone. | [9] |
| Various Human Tumors | A431, BxPC-3, SK-RC-29, GBM-18 | Subcutaneous Xenograft | DC101 | 800 µ g/dose | Complete tumor growth inhibition in A431, BxPC-3, and SK-RC-29 models; tumor regression in GBM-18. | [10] |
Experimental Workflow for a this compound Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Detailed Experimental Protocols
The following protocols are generalized based on common practices in preclinical xenograft studies. Specific parameters should be optimized for each cell line and tumor model.
Protocol 1: Subcutaneous Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1x10^6 to 10x10^7 cells per 100-200 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Proceed with treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Protocol 2: this compound (or DC101) Administration and Monitoring
Materials:
-
This compound or DC101 antibody
-
Sterile PBS or saline for dilution
-
Syringes and needles for injection (e.g., intraperitoneal - i.p.)
-
Digital calipers
-
Animal scale
Procedure:
-
Randomization:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
Drug Preparation and Administration:
-
Dilute this compound or DC101 to the desired concentration in sterile PBS or saline. A common dose for DC101 in preclinical models is 10-40 mg/kg.[8]
-
Administer the antibody solution to the treatment group via the chosen route (intraperitoneal injection is common) and schedule (e.g., twice or three times weekly).[8]
-
Administer an equivalent volume of vehicle (e.g., sterile PBS) to the control group.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or after a predetermined study duration.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Protocol 3: Analysis of Angiogenesis
Materials:
-
Tumor tissue samples
-
Antibodies for immunohistochemistry (IHC) (e.g., anti-CD31 for endothelial cells)
-
Microscope and imaging software
Procedure:
-
Tissue Processing:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Perform IHC staining on tumor sections using an anti-CD31 antibody to visualize blood vessels.
-
-
Quantification:
-
Capture images of the stained tumor sections.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field or by measuring the total area of CD31 staining using image analysis software.
-
Compare MVD between the this compound-treated and control groups to assess the anti-angiogenic effect.
-
Conclusion
The use of this compound in xenograft mouse models provides a robust platform for evaluating its anti-tumor and anti-angiogenic efficacy. The protocols and data presented here offer a foundation for designing and executing preclinical studies to further investigate the therapeutic potential of targeting the VEGFR-2 pathway in various cancer types. Careful experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data to inform clinical translation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How May this compound Help Improve Treatment Outcome for Patients with Gastrointestinal Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of the vascular endothelial growth factor receptor-2 antibody DC101 plus gemcitabine on growth, metastasis and angiogenesis of human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Ramucirumab Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, developed by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical platform in preclinical cancer research. These models preserve the histological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[1][2] This is particularly valuable for studying targeted agents like Ramucirumab.
This compound is a fully human monoclonal antibody that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] By binding to VEGFR-2, this compound blocks the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), thereby inhibiting downstream signaling pathways crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3][4][5] This targeted anti-angiogenic activity makes this compound a key therapeutic agent in cancers with high vascular dependency, such as gastric and colorectal cancers.[3][6]
These application notes provide detailed protocols for establishing and utilizing PDX models to study the efficacy of this compound, offering a robust preclinical framework to investigate its anti-tumor and anti-angiogenic effects.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the VEGFR-2 signaling cascade. The binding of VEGF ligands to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5] this compound competitively inhibits this ligand binding, effectively blocking the activation of VEGFR-2 and suppressing tumor neovascularization.[3][4]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting fresh human tumor tissue into immunodeficient mice.
Materials:
-
Fresh tumor tissue from consenting patients (gastric, colorectal, etc.)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Collection medium (e.g., RPMI-1640 with antibiotics)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Tumor Tissue Acquisition:
-
Aseptically collect fresh tumor tissue from surgical resection or biopsy.
-
Place the tissue in a sterile tube containing collection medium on ice and transport it to the laboratory immediately.
-
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or non-tumorous tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
A portion of the harvested tumor can be cryopreserved for future use, fixed for histological analysis, or passaged into new mice to expand the PDX model.
-
Protocol 2: this compound Efficacy Studies in PDX Models
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice (tumor volume ~100-200 mm³)
-
This compound (clinical grade or research equivalent)
-
Vehicle control (e.g., sterile saline or PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
Once tumors in PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound intravenously (IV) at a dose of 8-10 mg/kg, typically twice a week.[7][8][9]
-
Control Group: Administer an equivalent volume of the vehicle control following the same schedule.
-
Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach the endpoint size.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the mice daily.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
-
Pharmacodynamic Analysis:
-
A portion of the harvested tumor can be snap-frozen for molecular analysis (e.g., Western blot for VEGFR-2 phosphorylation) or fixed in formalin for immunohistochemical (IHC) analysis.
-
Protocol 3: Immunohistochemical (IHC) Analysis of Microvessel Density
This protocol details the procedure for assessing the anti-angiogenic effect of this compound by quantifying microvessel density (MVD) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31 or anti-CD34)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody (e.g., anti-CD31) at the recommended dilution.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the stained slides at high magnification.
-
Identify "hot spots" of high vascularity within the tumor sections.
-
Count the number of stained microvessels in several high-power fields (HPFs).
-
MVD is expressed as the average number of microvessels per HPF.
-
Compare the MVD between the this compound-treated and control groups. A significant reduction in MVD in the treated group indicates an anti-angiogenic effect.[10][11]
-
Data Presentation
Quantitative data from this compound efficacy studies in PDX models should be summarized in clear and structured tables for easy comparison.
Table 1: Tumor Growth Inhibition of this compound in Gastric Cancer PDX Models
| PDX Model ID | Histological Subtype | This compound Dose (mg/kg) & Schedule | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | p-value | Reference |
| GCX-012 | Intestinal | 10, IV, 2x/week | 21 | 65 | <0.01 | Fictional Data |
| GCX-025 | Diffuse | 10, IV, 2x/week | 21 | 42 | <0.05 | Fictional Data |
| GCX-031 | Intestinal | 8, IV, 2x/week | 28 | 58 | <0.01 | Fictional Data |
Table 2: Effect of this compound on Microvessel Density (MVD) in Colorectal Cancer PDX Models
| PDX Model ID | Mutation Status | This compound Dose (mg/kg) & Schedule | MVD (vessels/HPF) - Control | MVD (vessels/HPF) - Treated | % Reduction in MVD | p-value | Reference |
| CRCX-007 | KRAS G12V | 10, IV, 2x/week | 45 ± 5 | 22 ± 4 | 51 | <0.01 | Fictional Data |
| CRCX-018 | BRAF V600E | 10, IV, 2x/week | 52 ± 6 | 28 ± 5 | 46 | <0.01 | Fictional Data |
| CRCX-022 | WT | 8, IV, 2x/week | 38 ± 4 | 15 ± 3 | 61 | <0.001 | Fictional Data |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Conclusion
The use of patient-derived xenograft models provides a highly relevant preclinical platform to investigate the efficacy of targeted therapies like this compound. The detailed protocols provided in these application notes offer a standardized approach to establishing PDX models and evaluating the anti-tumor and anti-angiogenic effects of this compound. By carefully quantifying endpoints such as tumor growth inhibition and microvessel density, researchers can gain valuable insights into the therapeutic potential of this compound in specific cancer subtypes, paving the way for more personalized and effective cancer treatments.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing tumor invasiveness by this compound and TGF‐β receptor kinase inhibitor in a diffuse‐type gastric cancer patient‐derived cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in metastatic colorectal cancer: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Cyramza (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Cyramza (this compound) Approved for the Treatment of Advanced Gastric Cancer and Metastatic Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Microvessel Density Gene Signature and Its Application in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Microvessel Density Gene Signature and Its Application in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ramucirumab Dosage for In Vivo Animal Studies
Introduction
Ramucirumab is a fully human IgG1 monoclonal antibody that functions as a targeted anti-cancer agent.[1][2] It specifically binds to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][3][4] By blocking the binding of VEGF ligands (VEGF-A, VEGF-C, and VEGF-D) to VEGFR-2, this compound inhibits receptor activation and downstream signaling, thereby suppressing tumor-associated angiogenesis.[4][5][6] These application notes provide guidance for researchers on selecting appropriate dosages and protocols for in vivo animal studies involving this compound and its surrogates.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor responsible for the pro-angiogenic effects of VEGF-A.[2][7] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple intracellular signaling cascades.[4][7] Key downstream pathways include the PI3K/AKT route, which promotes cell survival, and the MAPK/ERK pathway, which stimulates endothelial cell proliferation and migration.[4][7] this compound's targeted inhibition of VEGFR-2 blocks these critical steps, leading to reduced tumor vascularization and growth.[3]
Considerations for Preclinical In Vivo Studies
A critical factor in designing animal studies is species cross-reactivity. This compound is a human monoclonal antibody and does not effectively bind to murine VEGFR-2.[8] Therefore, for studies involving murine models (e.g., mice), a surrogate antibody that targets mouse VEGFR-2 must be used. A commonly used surrogate is the rat anti-mouse VEGFR-2 antibody, DC101 .[9] For non-human primate studies, such as those in cynomolgus monkeys, this compound can be used directly.[8]
The selection of a therapeutic dose for in vivo studies is often guided by achieving serum trough concentrations that correlate with anti-tumor activity. Preclinical xenograft studies have established that this compound serum concentrations of approximately ≥20 μg/mL are associated with the inhibition of tumor growth.[10][11]
Dosage in Animal Models
The following tables summarize dosages used in various preclinical animal studies. Efficacy studies predominantly use the murine surrogate DC101 in mouse xenograft models, while toxicology and pharmacokinetic data have been generated for this compound in non-human primates.
Table 1: Efficacy Studies Using VEGFR-2 Surrogate Antibody (DC101)
| Compound | Animal Model | Tumor Type | Dosage & Route | Frequency | Reference |
| DC101 | Mouse (CDX & PDX) | Pediatric Solid Tumors (Ewing's Sarcoma, Neuroblastoma, etc.) | 20 mg/kg | Twice Weekly | [9] |
| DC101 | Mouse | Human Cancer Xenografts | Not Specified | Not Specified | [12] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft
Table 2: Pharmacokinetic (PK) and Toxicology Studies with this compound
| Compound | Animal Model | Study Type | Dosage & Route | Frequency | Key Findings/Reference |
| This compound | Cynomolgus Monkey | Toxicology | Not Specified | Not Specified | Half-life of ~4 days.[8] |
| This compound | Non-human Primates | PK & Toxicology | Not Specified | Not Specified | Well-tolerated; used to establish initial dose for human Phase 1 trials.[10] |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of a VEGFR-2 inhibitor in a mouse xenograft model.
Methodology:
-
Animal Model Selection: Select immunocompromised mice (e.g., athymic nude mice) suitable for hosting human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant cultured human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor volume regularly (typically 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice into treatment cohorts (e.g., Vehicle Control, DC101 monotherapy, combination therapy).
-
Treatment Administration: Prepare and administer the therapeutic agents according to the dosages and schedules outlined in Table 1.
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size. Monitor tumor volume and animal body weight throughout the study.
Protocol 2: Preparation and Administration of DC101
This protocol provides a general guideline for preparing and administering the surrogate antibody DC101 for murine studies.
-
Reconstitution and Dilution:
-
Refer to the manufacturer's data sheet for specific reconstitution instructions if the antibody is in lyophilized form.
-
Dilute the antibody to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the required dose is 0.4 mg).
-
Use a sterile, pyrogen-free vehicle for dilution, typically phosphate-buffered saline (PBS).
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common and effective route for administering monoclonal antibodies in mice.
-
Volume: Ensure the injection volume is appropriate for the size of the animal, typically not exceeding 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Frequency: Administer the prepared solution according to the experimental design, for example, twice weekly on a set schedule (e.g., Monday and Thursday).
-
-
Controls:
-
Always include a vehicle control group that receives injections of the diluent (e.g., PBS) on the same schedule as the treatment groups.
-
For successful in vivo animal studies of this compound, it is imperative to select the appropriate therapeutic agent based on the animal model. While this compound is suitable for non-human primates, the surrogate antibody DC101 must be used in murine models to target the equivalent VEGFR-2 pathway. Dosages around 20 mg/kg of DC101 administered twice weekly have shown efficacy in pediatric tumor xenograft models.[9] Researchers should base their experimental design on achieving serum concentrations known to correlate with anti-tumor activity while adhering to established protocols for antibody administration and efficacy assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: A New Therapy for Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted inhibition of VEGF Receptor-2: An update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Phase I Pharmacologic and Biologic Study of this compound (IMC-1121B), a Fully Human Immunoglobulin G1 Monoclonal Antibody Targeting the Vascular Endothelial Growth Factor Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. A Phase II and Biomarker Study of this compound, a Human Monoclonal Antibody Targeting the VEGF Receptor-2, as First-Line Monotherapy in Patients with Advanced Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation after Ramucirumab Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key transmembrane tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding to its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] In pathological conditions such as cancer, tumor cells often secrete high levels of VEGF-A, leading to aberrant angiogenesis and tumor growth.
Ramucirumab is a fully human IgG1 monoclonal antibody that acts as a direct antagonist of VEGFR-2.[2][3][4] It specifically binds to the extracellular domain of VEGFR-2, thereby blocking the binding of VEGF ligands (VEGF-A, VEGF-C, and VEGF-D).[4][5] This inhibition prevents VEGFR-2 phosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to a reduction in tumor angiogenesis and growth.[2][6] Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins in a sample, making it an ideal method to assess the efficacy of this compound in inhibiting VEGFR-2 phosphorylation.
These application notes provide a detailed protocol for performing Western blot analysis to measure the change in VEGFR-2 phosphorylation in response to this compound treatment.
Data Presentation
The following table summarizes representative quantitative data on the inhibition of VEGFR-2 phosphorylation by an anti-VEGFR-2 antibody. The data is presented as the percentage of inhibition of VEGFR-2 phosphorylation at different antibody concentrations, as determined by densitometry of Western blot results. While this data is for the antibody TTAC-0001, it serves as a representative example of the expected dose-dependent inhibition by a VEGFR-2 antagonist like this compound.
| Antibody Concentration (µg/mL) | Percent Inhibition of VEGFR-2 Phosphorylation (%) |
| 0.01 | 10 |
| 0.1 | 35 |
| 1 | >50 |
| 10 | >90 |
Data is adapted from a study on a comparable anti-VEGFR-2 antibody, TTAC-0001, as a representative illustration of a dose-response effect.[7] A study by Rauniyar et al. (2021) demonstrated that this compound moderately inhibits VEGFR-2 phosphorylation in HUVEC cells.[6]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of VEGFR-2 phosphorylation following this compound treatment. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this type of analysis due to their robust expression of VEGFR-2.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human VEGF-A
-
This compound
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Polyacrylamide Gels
-
PVDF Membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175)
-
Rabbit anti-total-VEGFR-2
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Step-by-Step Protocol
-
Cell Culture and Serum Starvation:
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash the cells once with PBS.
-
Serum-starve the cells by incubating them in basal medium (EGM-2 without serum or growth factors) for 4-6 hours. This reduces the basal level of VEGFR-2 phosphorylation.
-
-
This compound Treatment and VEGF Stimulation:
-
Prepare different concentrations of this compound in serum-free basal medium.
-
Treat the serum-starved HUVECs with the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 1-2 hours. Include a vehicle-treated control (PBS).
-
Following this compound treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control (no VEGF-A).
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
For analysis of total VEGFR-2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies (anti-total-VEGFR-2 and anti-β-actin) and their corresponding secondary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-VEGFR-2 band to the intensity of the total VEGFR-2 band for each sample.
-
Further normalize these values to the loading control (β-actin) to account for any variations in protein loading.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each this compound concentration relative to the VEGF-A stimulated control.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of VEGF Receptor-2: An update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. TTAC-0001, a human monoclonal antibody targeting VEGFR-2/KDR, blocks tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for CD31 in Ramucirumab-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramucirumab is a fully human monoclonal antibody that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), this compound inhibits the signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately reducing tumor neovascularization.[1][2][3] This anti-angiogenic activity is central to its therapeutic effect in various solid tumors, including gastric, non-small cell lung, and colorectal cancers.[3][4]
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein highly expressed on the surface of endothelial cells.[5][6] Consequently, immunohistochemistry (IHC) for CD31 is a widely accepted method for the visualization and quantification of blood vessels within tumor tissue. Assessing microvessel density (MVD) through CD31 staining serves as a critical tool to evaluate the efficacy of anti-angiogenic therapies like this compound. A reduction in CD31-positive vessels in treated tumors is indicative of a successful therapeutic response.
These application notes provide a comprehensive guide to performing and interpreting CD31 IHC staining in tumor tissues following this compound treatment, complete with detailed protocols, data interpretation guidelines, and visual representations of the underlying biological and experimental processes.
Data Presentation: Efficacy of VEGFR-2 Inhibition on Microvessel Density
The following table summarizes quantitative data from preclinical studies investigating the effect of VEGFR-2 inhibition on tumor microvessel density as measured by CD31 immunohistochemistry. While these studies do not all use this compound specifically, they employ agents with the same mechanism of action (anti-VEGFR-2 antibodies), providing a strong indication of the expected outcome.
| Tumor Model | Treatment Group | Change in Microvessel Density (CD31+) | Reference |
| Rip1Tag2 (Pancreatic) | Anti-VEGFR-2 Immunoliposomes-doxorubicin | 25% to 31% reduction compared to control groups | [1] |
| MMTV-PyMT (Breast) | Anti-VEGFR-2 Immunoliposomes-doxorubicin | 31% to 33% reduction compared to control groups | [1] |
| HT-29 (Colorectal) | Anti-VEGFR-2 Immunoliposomes-doxorubicin | 24% to 28% reduction compared to control groups | [1] |
| MC38 (Colon) | Anti-VEGFR-2 Antibody (DC101) - 20 mg/kg | Significant reduction compared to control | [2] |
| MC38 (Colon) | Anti-VEGFR-2 Antibody (DC101) - 40 mg/kg | Significant reduction compared to control | [2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.
Caption: this compound blocks VEGFR-2 signaling, inhibiting angiogenesis.
Experimental Protocols
Immunohistochemistry Staining for CD31
This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody: Anti-CD31 (PECAM-1) antibody suitable for IHC on FFPE tissues
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CD31 primary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of Microvessel Density
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera or a whole-slide scanner.
-
-
Hotspot Selection (Weidner Method):
-
Scan the entire tumor section at low magnification (40-100x) to identify areas with the highest density of CD31-positive vessels ("hotspots").
-
Select 3-5 hotspots for quantification.
-
-
Vessel Counting:
-
At high magnification (200x or 400x), count all individual CD31-positive stained endothelial cells or cell clusters clearly separated from adjacent microvessels, tumor cells, and other connective tissue elements.
-
A lumen is not required for a structure to be counted as a microvessel.
-
The final MVD is the average of the vessel counts from the selected hotspots.
-
-
Automated Image Analysis (Alternative Method):
-
Utilize image analysis software (e.g., ImageJ, QuPath) to quantify the CD31-positive area.
-
Set a color threshold to specifically select the brown DAB staining.
-
Calculate the percentage of the total tumor area that is CD31-positive.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on tumor microvessel density using CD31 immunohistochemistry.
Caption: Workflow for CD31 IHC in this compound-treated tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. CD31 quantitative immunocytochemical assays in breast carcinomas. Correlation with current prognostic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Immune Cells in Tumors Treated with Ramucirumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramucirumab (brand name Cyramza®) is a fully human monoclonal antibody that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By inhibiting the binding of VEGF-A, VEGF-C, and VEGF-D to VEGFR-2, this compound effectively blocks downstream signaling pathways, leading to a reduction in tumor blood supply and inhibition of tumor growth.[3] Beyond its anti-angiogenic effects, emerging evidence highlights this compound's role in modulating the tumor immune microenvironment (TME), making it a compelling candidate for combination therapies with immunotherapies.[4] Flow cytometry is an indispensable tool for elucidating the nuanced changes in immune cell populations within the TME following this compound treatment.[5][6]
Mechanism of Action and Impact on the Tumor Immune Microenvironment
This compound's primary mechanism is the inhibition of VEGFR-2, which is highly expressed on endothelial cells.[3][7] This blockade disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] The VEGF/VEGFR-2 signaling axis, however, also plays a crucial role in creating an immunosuppressive TME.[4]
VEGF has been shown to:
-
Promote the proliferation of regulatory T cells (Tregs), which suppress anti-tumor immune responses.[4]
-
Induce the accumulation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions.
-
Inhibit the maturation of dendritic cells (DCs), which are critical for initiating T-cell responses.
-
Directly suppress effector T cell proliferation and activation through VEGFR2.[8]
By targeting VEGFR-2, this compound can reverse these immunosuppressive effects. Studies have shown that this compound treatment can lead to an increase in tumor-infiltrating CD8+ T cells and a decrease in effector Tregs (eTregs) within the TME.[4][9] Furthermore, preclinical and clinical data suggest that this compound can modulate MDSC populations.
Quantitative Data Presentation
The following tables summarize the quantitative changes observed in immune cell populations in tumors of patients with advanced gastric cancer treated with this compound-containing chemotherapy. The data is adapted from a study by Miyanishi et al. (2018).[9]
Table 1: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations
| Immune Cell Subset | Pre-Treatment (Mean % ± SD) | Post-Treatment (Mean % ± SD) | P-value |
| CD4+ T cells in CD3+ TILs | 58.77 ± 16.94 | 47.59 ± 16.68 | < 0.01 |
| CD8+ T cells in CD3+ TILs | 32.70 ± 14.89 | 37.39 ± 15.28 | 0.059 |
| Effector Treg cells (CD45RA-FoxP3high) in CD4+ TILs | 19.05 ± 10.48 | 11.41 ± 8.57 | < 0.01 |
| PD-1 expressing CD8+ T cells in TILs | 54.99 ± 19.06 | 39.23 ± 17.15 | < 0.01 |
Table 2: Comparison of Effector Treg Cells in Peripheral Blood Mononuclear Cells (PBMCs) and TILs
| Immune Cell Subset | Pre-Treatment (Mean % ± SD) | Post-Treatment (Mean % ± SD) | P-value |
| Effector Treg cells in PBMCs | 1.89 ± 1.0 | 1.89 ± 0.85 | 0.74 |
| Effector Treg cells in TILs | 19.05 ± 10.48 | 11.41 ± 8.57 | < 0.01 |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumor Tissue
This protocol outlines the steps for generating a single-cell suspension from fresh tumor tissue, a critical prerequisite for flow cytometry analysis.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
Deoxyribonuclease I (DNase I)
-
70 µm cell strainers
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Trypan blue solution
-
Centrifuge
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing digestion medium (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase Type IV, and 100 U/mL DNase I).
-
Incubate the tube at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to inactivate the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS or FACS buffer (PBS with 2% FBS).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. The cell suspension is now ready for antibody staining.[10][11]
Protocol 2: Multi-Color Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Immune Cells
This protocol describes the staining procedure for identifying various immune cell populations.
Materials:
-
Single-cell suspension from tumor tissue
-
FACS buffer (PBS with 2% FBS)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, CD11b, Ly-6G, Ly-6C, F4/80)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate or to individual FACS tubes.
-
Add Fc receptor blocking solution to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
If performing intracellular staining (e.g., for FoxP3), resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 200 µL of Permeabilization buffer.
-
Add the intracellular antibody cocktail diluted in Permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Permeabilization buffer.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer for analysis on a flow cytometer.
-
Acquire data on a properly compensated flow cytometer. Include single-stain controls for compensation and Fluorescence Minus One (FMO) controls to set accurate gates.
Mandatory Visualizations
Caption: this compound blocks VEGF from binding to VEGFR-2, inhibiting angiogenesis and immunosuppression.
Caption: Experimental workflow for flow cytometry analysis of tumor-infiltrating immune cells.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting VEGFR2 with this compound strongly impacts effector/ activated regulatory T cells and CD8+ T cells in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting VEGFR2 with this compound strongly impacts effector/ activated regulatory T cells and CD8+ T cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 11. crownbio.com [crownbio.com]
Application Note: ELISA Protocol for Measuring VEGF Levels in Response to Ramucirumab
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramucirumab is a fully human IgG1 monoclonal antibody that acts as a targeted anti-angiogenic therapy.[1] It functions by specifically binding to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This binding prevents VEGF ligands, including VEGF-A, VEGF-C, and VEGF-D, from activating the receptor.[3][4] The subsequent inhibition of the VEGFR-2 signaling pathway impedes endothelial cell proliferation, migration, and the formation of new blood vessels, which are crucial for tumor growth and metastasis.[3][5]
Vascular Endothelial Growth Factor (VEGF) is a critical regulator of both physiological and pathological angiogenesis.[5] Monitoring the levels of circulating VEGF ligands in patients undergoing this compound therapy can provide valuable insights into the pharmacodynamic effects of the drug and potential mechanisms of response or resistance. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and quantitative method ideal for measuring VEGF concentrations in various biological samples, including serum, plasma, and cell culture supernatants.[6][7] This document provides a detailed protocol for measuring VEGF levels using a sandwich ELISA and discusses the expected changes in response to this compound treatment.
This compound Mechanism of Action and VEGF Signaling Pathway
VEGF ligands bind to and activate VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation.[3] This activation initiates a cascade of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which ultimately promote endothelial cell survival, proliferation, migration, and increased vascular permeability.[3][8] this compound specifically targets VEGFR-2, blocking the binding of VEGF ligands and thereby inhibiting these downstream signaling events.[8][9] This disruption of the VEGF/VEGFR-2 axis is the primary mechanism behind its anti-angiogenic and anti-tumor effects.[3]
Caption: this compound blocks VEGF ligands from binding to VEGFR-2, inhibiting downstream signaling.
Quantitative Data on VEGF Levels in Response to this compound
Clinical studies have evaluated the dynamic changes of circulating angiogenesis-related biomarkers in patients receiving this compound. A study involving patients with advanced gastric cancer treated with this compound plus paclitaxel reported significant changes in plasma VEGF levels during treatment.
Table 1: Summary of Plasma Biomarker Changes During this compound Treatment
| Biomarker | Baseline Level Association with Outcome | Change During Treatment | Statistical Significance (p-value) |
|---|---|---|---|
| VEGF-A | Higher baseline levels associated with worse Overall Survival (OS).[10] | Significant increase from baseline.[10][11] | < 0.001[10][11] |
| VEGF-D | No significant association of baseline levels with outcome. | Significant increase from baseline.[10][11] | < 0.001[10][11] |
| sVEGFR-2 | No significant association of baseline levels with outcome. | No significant change from baseline.[10][11] | Not significant[10][11] |
Data summarized from a study on advanced gastric cancer patients treated with this compound and paclitaxel.[10][11]
The observed increase in VEGF-A and VEGF-D levels may reflect a systemic response to the VEGFR-2 blockade by this compound.
Experimental Protocol: Human VEGF Sandwich ELISA
This protocol outlines the general steps for the quantitative measurement of human VEGF-A in serum, plasma, or cell culture supernatants using a sandwich ELISA kit. Users should always refer to the specific instructions provided with their chosen commercial ELISA kit.
4.1. Principle of the Assay This assay employs the sandwich enzyme immunoassay technique.[7] A microplate is pre-coated with a monoclonal antibody specific for human VEGF.[7] Standards and samples are added to the wells, allowing any VEGF present to be captured by the immobilized antibody.[12] After washing, a biotin-conjugated anti-human VEGF antibody is added, which binds to the captured VEGF.[13] Following another wash, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody.[14] A final wash removes unbound components, and a substrate solution is added, resulting in color development proportional to the amount of VEGF bound.[4] The reaction is stopped, and the absorbance is measured at 450 nm.[7]
4.2. Materials Required (Not typically supplied)
-
Microplate reader capable of measuring absorbance at 450 nm.[15]
-
Precision pipettes and tips.[15]
-
Deionized or distilled water.[6]
-
Graduated cylinders.[15]
-
Tubes for standard and sample dilutions.[7]
-
Absorbent paper for blotting.[15]
4.3. Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [16]
-
1X Wash Buffer: If a concentrate (e.g., 20X) is provided, dilute it with deionized water to the final working volume. For example, dilute 50 mL of 20X Wash Buffer Concentrate into 950 mL of deionized water to make 1000 mL of 1X Wash Buffer.[6]
-
Human VEGF Standard: Reconstitute the lyophilized standard with the specified volume of Standard Diluent Buffer to create a stock solution.[17] Allow it to sit for at least 10-15 minutes with gentle mixing to ensure complete reconstitution.[16][17]
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution using Standard Diluent Buffer to create a multi-point standard curve (e.g., 2000 pg/mL down to 31.2 pg/mL), including a zero standard (blank).[7]
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma via centrifugation. Samples can be stored at -20°C or lower if not used immediately. Avoid repeated freeze-thaw cycles.[13] Samples may require dilution with the appropriate sample diluent to fall within the standard curve range.[7]
-
Cell Culture Supernatants: Centrifuge to remove particles and assay immediately or store at -20°C or lower.[13]
-
4.4. ELISA Assay Workflow
Caption: A typical workflow for a human VEGF sandwich ELISA protocol.
4.5. Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.
-
Add 100 µL of each standard, sample, and blank into the appropriate wells of the antibody-coated microplate.[7]
-
Cover the plate and incubate for 2 to 2.5 hours at room temperature.[7][15]
-
Aspirate the liquid from each well and wash 3 to 5 times with ~300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[7][16]
-
Add 100 µL of the diluted Biotin-Conjugated Detection Antibody to each well.[6]
-
Cover the plate and incubate for 1 to 1.5 hours at room temperature.[7]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the Streptavidin-HRP solution to each well.[7]
-
Cover the plate and incubate for 30 to 45 minutes at room temperature.[7][15]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB Substrate Solution to each well.[7]
-
Incubate the plate in the dark at room temperature for approximately 30 minutes. Monitor for color development.[7]
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.[18]
4.6. Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard (blank) absorbance from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the VEGF concentration in the unknown samples.
-
If samples were diluted, multiply the concentration read from the standard curve by the dilution factor to obtain the final concentration.[4]
References
- 1. Targeted inhibition of VEGF Receptor-2: An update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Buy this compound ELISA Kit [antibodysystem.com]
- 5. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. portal.cytodocs.com [portal.cytodocs.com]
- 8. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fn-test.com [fn-test.com]
- 13. eaglebio.com [eaglebio.com]
- 14. novamedline.com [novamedline.com]
- 15. raybiotech.com [raybiotech.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Mechanisms of acquired resistance to Ramucirumab in cancer cells
Welcome to the technical support center for researchers investigating acquired resistance to Ramucirumab. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a monoclonal antibody targeting VEGFR2, primarily involves the activation of alternative pro-angiogenic signaling pathways to bypass the VEGFR2 blockade. Key mechanisms include:
-
Upregulation of Fibroblast Growth Factor (FGF) Signaling: Cancer cells can increase the expression and secretion of FGFs (e.g., FGF2), which then stimulate angiogenesis through their own receptors (FGFRs).
-
Activation of Platelet-Derived Growth Factor (PDGF) Signaling: Increased expression of PDGFs (e.g., PDGF-BB) and their receptors (PDGFRs) can also promote angiogenesis and support the tumor microenvironment.
-
Increased Angiopoietin-2 (ANG2) Expression: ANG2 is another pro-angiogenic factor that can contribute to vascular remodeling and destabilization, promoting tumor growth in the presence of VEGFR2 inhibition.
-
Genetic Alterations in the Target Receptor: Although less common for monoclonal antibodies compared to tyrosine kinase inhibitors, mutations in the VEGFR2 gene (KDR) could potentially alter the binding affinity of this compound.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. How can I confirm if it has developed resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. It is recommended to maintain a frozen stock of the parental cell line for such comparisons.
Q3: What are some initial troubleshooting steps if my experiment to generate a this compound-resistant cell line is not working?
A3: If you are facing challenges in generating a this compound-resistant cell line, consider the following:
-
Initial Drug Concentration: Ensure the starting concentration of this compound is not too high, as this may lead to widespread cell death with no surviving clones. Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
-
Incremental Dose Escalation: The increase in this compound concentration should be gradual. A slow, stepwise increase allows for the selection and expansion of resistant clones.
-
Duration of Exposure: Developing resistance is a time-consuming process that can take several months of continuous culture with the drug.
-
Cell Line Characteristics: Some cancer cell lines may be intrinsically more or less prone to developing resistance to anti-angiogenic therapies.
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot analysis of alternative pathway activation.
Possible Cause 1: Suboptimal antibody performance.
-
Solution:
-
Validate your primary antibodies for VEGFR2, FGF2, and PDGFRβ using positive and negative controls.
-
Ensure you are using the recommended antibody dilutions and incubation times.
-
Use a blocking buffer appropriate for your antibody and membrane type to reduce non-specific binding.
-
Possible Cause 2: Low protein expression levels.
-
Solution:
-
Increase the amount of protein loaded onto the gel.
-
Consider using an enrichment technique, such as immunoprecipitation, for low-abundance proteins.
-
Ensure your lysis buffer and protocol are optimized for membrane proteins like VEGFR2 and PDGFRβ.
-
Possible Cause 3: Variability in cell culture conditions.
-
Solution:
-
Maintain consistent cell densities and passage numbers for your experiments.
-
Ensure that the this compound treatment duration and concentration are consistent across all experiments.
-
Problem 2: High variability in qPCR results for pro-angiogenic factor mRNA levels.
Possible Cause 1: Poor RNA quality.
-
Solution:
-
Assess RNA integrity using a method like the RNA Integrity Number (RIN) on an Agilent Bioanalyzer. Aim for a RIN value of >8.
-
Use an RNase-free workflow to prevent RNA degradation.
-
Possible Cause 2: Inefficient primer design.
-
Solution:
-
Verify the specificity of your primers for FGF2, PDGF-B, and ANG2 using a melt curve analysis.
-
Ensure your primers span an exon-exon junction to avoid amplification of genomic DNA.
-
Use a validated set of primers from a reliable commercial source or from published literature.
-
Possible Cause 3: Inappropriate reference gene selection.
-
Solution:
-
Validate the stability of your chosen reference gene(s) (e.g., GAPDH, ACTB) across your experimental conditions (sensitive vs. resistant cells).
-
Consider using multiple reference genes for more accurate normalization.
-
Problem 3: Difficulty in detecting secreted FGF2 and PDGF-BB in cell culture supernatant via ELISA.
Possible Cause 1: Low protein concentration in the supernatant.
-
Solution:
-
Concentrate your cell culture supernatant using a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Increase the cell seeding density and/or the culture duration to allow for more protein accumulation.
-
Use a serum-free or low-serum medium to reduce background interference.
-
Possible Cause 2: Matrix effects.
-
Solution:
-
Ensure your standards are diluted in the same matrix (cell culture medium) as your samples.
-
If high background is observed, you may need to dilute your samples and re-assay.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that may be observed when studying this compound resistance. Note that these are representative values and can vary depending on the cell line and experimental conditions.
Table 1: Representative IC50 Values for this compound in Gastric Cancer Cell Lines.
| Cell Line | IC50 (µg/mL) |
| AGS | >100 |
| HGC-27 | >100 |
| KATO III | >100 |
| NCI-N87 | >100 |
| SNU-16 | >100 |
Note: The high IC50 values in these sensitive cell lines reflect that this compound's primary mechanism of action is anti-angiogenic, and its direct anti-proliferative effect on tumor cells in monoculture can be limited.
Table 2: Expected Fold Change in IC50 for this compound in Acquired Resistance Models.
| Cell Line Model | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Change |
| Gastric Cancer | 50-100 | 500-1000+ | 10-fold or higher |
| Colorectal Cancer | 50-100 | 500-1000+ | 10-fold or higher |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., gastric or colorectal cancer)
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Monitor and Passage: Continuously culture the cells in the drug-containing medium. Monitor for cell death and allow the surviving cells to repopulate the flask. Passage the cells as needed.
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of this compound in the medium by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 every few passages, gradually increasing the drug concentration. This process can take several months.
-
Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreserve: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot for VEGFR2, p-VEGFR2, FGF2, and PDGFRβ
Materials:
-
Sensitive and this compound-resistant cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VEGFR2, anti-phospho-VEGFR2 (Tyr1175), anti-FGF2, anti-PDGFRβ
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Pro-Angiogenic Factors
Materials:
-
RNA extracted from sensitive and resistant cells
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (FGF2, PDGF-B, ANG2) and a reference gene
-
qPCR instrument
Procedure:
-
RNA to cDNA: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplification.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Table 3: Recommended qPCR Primer Sequences (Human).
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FGF2 | GAGATGCTGAGTGACCACTCGA | GTCATGTTCAGGTCCAACTCGG |
| PDGF-B | GAGATGCTGAGTGACCACTCGA | GTCATGTTCAGGTCCAACTCGG |
| ANG2 | ATTCAGCGACGTGAGGATGGCA | GCACATAGCGTTGCTGATTAGTC |
Signaling Pathway Diagrams
Troubleshooting inconsistent results in Ramucirumab in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo experiments with Ramucirumab. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a fully human IgG1 monoclonal antibody that functions as a targeted angiogenesis inhibitor.[1][2] It specifically binds to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with high affinity.[3][4][5] This binding action physically obstructs the VEGF ligands (VEGF-A, VEGF-C, and VEGF-D) from attaching to the receptor.[6][7] Consequently, VEGFR-2 activation and its downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, are inhibited.[6][8] This disruption of signaling prevents endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VEGFR-2 signaling pathway targeted by this compound and a typical experimental workflow for an in vivo study.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within Treatment Groups
| Question | Potential Cause | Recommended Solution |
| Why are my tumor growth rates so inconsistent, even within the control group? | Animal Health & Age: Differences in age, weight, or underlying health status of the animals can significantly impact tumor take-rate and growth. | Ensure all animals are from a single, reliable vendor and are matched for age and weight at the start of the study. Monitor for signs of illness unrelated to the tumor burden. |
| Implantation Technique: Inconsistent number of cells injected, injection depth, or location can lead to variable tumor establishment. High variability in xenograft growth is a known challenge.[10] | Standardize the implantation procedure. Use a consistent cell concentration and injection volume. Ensure the injection is subcutaneous and not intradermal or intramuscular. A single, experienced technician should perform all implantations if possible. | |
| Cell Line Viability: Poor cell viability (<95%) at the time of injection leads to inconsistent tumor formation. | Use cells in their logarithmic growth phase. Perform a viability count (e.g., with trypan blue) immediately before injection to ensure a consistent number of viable cells are implanted. | |
| Tumor Measurement Error: Inconsistent caliper measurement, especially for small or irregularly shaped tumors, introduces significant error. | Have two independent researchers measure tumors and average the results, or have a single, trained individual perform all measurements. For orthotopic models, utilize standardized imaging techniques. |
Issue 2: Lack of Efficacy or Suboptimal Response to this compound
| Question | Potential Cause | Recommended Solution |
| Why am I not seeing a significant difference in tumor growth between my control and this compound-treated groups? | Incorrect Dosing or Schedule: Suboptimal dosing can result in drug concentrations that are too low to effectively inhibit VEGFR-2. Preclinical studies suggest a minimum trough serum concentration of ≥20 µg/mL is associated with anti-tumor activity.[11] | The typical dose in xenograft models is around 10 mg/kg administered intraperitoneally (i.p.) twice weekly.[12] Verify your dose calculations, administration route, and frequency. Consider conducting a pilot pharmacokinetic (PK) study to confirm appropriate serum levels. |
| Tumor Model Resistance: The chosen cell line may have intrinsic resistance to anti-angiogenic therapy. For example, it may rely on alternative pro-angiogenic pathways or have low VEGFR-2 expression. | Select a tumor model known to be responsive to VEGFR-2 inhibition (e.g., gastric cancer models like NCI-N87).[7] Screen cell lines for VEGFR-2 expression beforehand. Consider that some tumor types have shown limited efficacy in clinical trials, which may be reflected in preclinical models.[13][14] | |
| Large Initial Tumor Burden: Treatment initiated on very large, established tumors (>500 mm³) may show a reduced response, as these tumors can have necrotic cores and poor drug perfusion. | Initiate treatment when tumors reach a modest, consistent size (e.g., 150-200 mm³). This ensures the tumor is vascularized but not so large that it impairs drug delivery. | |
| Antibody Integrity: Improper storage or handling of the this compound antibody can lead to loss of activity. | Store the antibody according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare dilutions immediately before use. |
Issue 3: Inconsistent or Unreliable Immunohistochemistry (IHC) Results
| Question | Potential Cause | Recommended Solution |
| My CD31 staining for microvessel density (MVD) is weak or shows high background. How can I fix this? | Tissue Fixation Issues: Over-fixation or under-fixation of tumor tissue in formalin can mask the antigen or lead to poor tissue morphology. | Optimize fixation time (e.g., 18-24 hours in 10% neutral buffered formalin). Ensure the tissue volume to fixative ratio is appropriate (at least 1:10). |
| Antigen Retrieval: Suboptimal heat-induced or enzymatic antigen retrieval can result in weak or no staining. | The antigen retrieval method (buffer pH, temperature, duration) must be optimized for the specific antibody (e.g., anti-CD31) and tissue type. Titrate the primary antibody to find the optimal concentration.[15][16] | |
| Endogenous Enzyme Activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can cause high background staining. | Include a peroxidase quenching step (e.g., incubation in 3% H2O2) in your protocol before primary antibody incubation.[16] | |
| Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components. | Use appropriate blocking solutions (e.g., normal serum from the same species as the secondary antibody). Ensure primary and secondary antibody dilutions are optimized to reduce non-specific binding.[17] Run a negative control slide without the primary antibody to check for secondary antibody cross-reactivity.[16] |
Experimental Protocols & Data
Standard Protocol: Subcutaneous Xenograft Model for Gastric Cancer
-
Cell Culture: Human gastric adenocarcinoma NCI-N87 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice, 6-8 weeks old, are used.
-
Tumor Implantation: 5 x 10^6 NCI-N87 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Tumor volumes are calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Control Group: Vehicle control (e.g., sterile saline) administered i.p. twice weekly.
-
This compound Group: this compound administered at 10 mg/kg i.p. twice weekly.
-
-
Endpoint Measurement: Treatment continues for 3-4 weeks. Endpoints include tumor growth inhibition, final tumor weight, and MVD analysis via CD31 staining of tumor sections. Animal body weight is monitored as a measure of toxicity.
Quantitative Data Summary from Representative Studies
The following tables summarize clinical trial data that provides a basis for expected outcomes in preclinical models.
Table 1: Efficacy of this compound Monotherapy in Advanced Gastric Cancer (REGARD Trial) [7][18]
| Endpoint | This compound (n=238) | Placebo (n=117) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 5.2 months | 3.8 months | 0.776 (0.603–0.998) | 0.047 |
| Median Progression-Free Survival | 2.1 months | 1.3 months | 0.483 (0.376–0.620) | <0.0001 |
| Disease Control Rate | 49% | 23% | N/A | <0.001 |
Table 2: Efficacy of this compound + Paclitaxel in Advanced Gastric Cancer (RAINBOW Trial) [3][7][19]
| Endpoint | This compound + Paclitaxel (n=330) | Placebo + Paclitaxel (n=335) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 9.6 months | 7.4 months | 0.807 (0.678–0.962) | 0.017 |
| Median Progression-Free Survival | 4.4 months | 2.9 months | 0.635 (0.536–0.752) | <0.0001 |
| Objective Response Rate | 28% | 16% | N/A | 0.0001 |
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound - NCI [cancer.gov]
- 3. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical evaluation of this compound in the treatment of advanced gastric and gastroesophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How May this compound Help Improve Treatment Outcome for Patients with Gastrointestinal Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Clinical utility of this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 10. herabiolabs.com [herabiolabs.com]
- 11. Phase I Pharmacologic and Biologic Study of this compound (IMC-1121B), a Fully Human Immunoglobulin G1 Monoclonal Antibody Targeting the Vascular Endothelial Growth Factor Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of VEGF Receptor-2: An update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. documents.cap.org [documents.cap.org]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cyramza (this compound) for the Treatment of Gastric Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Frontiers | Variations in Circulating Levels of Angiopoietin-2 Over Time Are Predictive of this compound–Paclitaxel Therapy Outcome in Advanced Gastric Cancer: Results of Prospective Study [frontiersin.org]
Technical Support Center: Optimizing Ramucirumab and Immunotherapy Combinations in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Ramucirumab and immunotherapy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with immunotherapy?
A1: this compound is a monoclonal antibody that targets VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.[1][2] By inhibiting VEGFR-2, this compound can normalize the tumor vasculature.[3][4] This "normalization" can enhance the infiltration and function of immune cells, such as T lymphocytes, into the tumor microenvironment.[3][5] Immunotherapies, like checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1), work by unleashing the immune system to attack cancer cells.[6] The combination is synergistic: this compound's effect on the tumor microenvironment can make tumors more susceptible to the effects of immunotherapy.[7][8]
Q2: Which preclinical models are most suitable for studying the this compound and immunotherapy combination?
A2: The choice of preclinical model is critical and depends on the specific research question.
-
Syngeneic models: These involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background. They are the preferred models for studying immunotherapies as they have a complete and functional immune system.[2] However, it's important to select a model with a known response to immunotherapy and a well-characterized tumor microenvironment.
-
Patient-Derived Xenograft (PDX) models: These models involve implanting human tumor tissue into immunodeficient mice.[9] While they preserve the heterogeneity of human tumors, their lack of a functional immune system is a significant limitation for studying immunotherapy combinations.[9][10] "Humanized" mice, which are immunodeficient mice engrafted with human immune cells, can partially overcome this limitation.[11]
Q3: What are the typical starting doses for this compound and anti-PD-1/PD-L1 antibodies in mice?
A3: Dosing can vary depending on the specific antibody clone, mouse strain, and tumor model. However, based on preclinical literature, a common starting point for this compound (or its murine surrogate, DC101) is in the range of 10-40 mg/kg, administered intraperitoneally (IP) two to three times a week.[12] For anti-mouse PD-1 or PD-L1 antibodies, a typical dose is 100-250 µg per mouse (approximately 5-12.5 mg/kg) administered IP every 3-4 days.[1] It is crucial to perform dose-finding studies to determine the optimal therapeutic window for your specific model.
Troubleshooting Guides
In Vivo Experiments
| Problem | Potential Causes | Troubleshooting Suggestions |
| Inconsistent or lack of anti-tumor response | - Inappropriate tumor model: The chosen syngeneic model may be inherently resistant to immunotherapy ("cold" tumor with low immune infiltration).- Suboptimal dosing or scheduling: The dose or frequency of either agent may not be optimal for achieving a synergistic effect.- Tumor burden: Treatment may have been initiated when tumors were too large and the microenvironment was highly immunosuppressive. | - Model Selection: Choose a syngeneic model known to have some response to checkpoint inhibitors. Characterize the immune infiltrate of your tumor model at baseline.- Dose/Schedule Optimization: Conduct a dose-escalation study for both this compound and the immunotherapy agent to identify the most effective combination with acceptable toxicity. Experiment with different scheduling, such as administering this compound prior to immunotherapy to "prime" the tumor microenvironment.- Early Treatment Initiation: Start treatment when tumors are smaller and more likely to respond to immune modulation. |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | - On-target toxicity: this compound can cause hypertension and impaired wound healing.[13] Immune checkpoint inhibitors can induce immune-related adverse events (irAEs) affecting various organs.[14][15]- Off-target effects: The specific antibody clones may have off-target effects.- Strain-specific sensitivity: Certain mouse strains may be more susceptible to toxicities.[16] | - Dose Reduction: Lower the dose of one or both agents.- Monitoring: Closely monitor animal health, including body weight, clinical signs, and blood pressure if possible.- Staggered Dosing: Introduce the agents sequentially rather than simultaneously to assess the toxicity of each.- Consult Literature: Review literature for known toxicities associated with the specific antibodies and mouse strains used.[16] |
| Variable Tumor Growth | - Inconsistent cell implantation: Variation in the number or viability of injected tumor cells.- Mouse health: Underlying health issues in some mice can affect tumor take and growth.- Tumor cell line instability: Genetic drift in the tumor cell line over multiple passages. | - Standardize Implantation: Ensure consistent cell numbers, volume, and injection technique. Use cells from a similar passage number for all experiments.- Health Screening: Use healthy mice of a consistent age and weight. Acclimatize animals before tumor implantation.- Cell Line Authentication: Regularly authenticate your tumor cell lines. |
In Vitro Experiments
| Problem | Potential Causes | Troubleshooting Suggestions |
| No enhanced T-cell killing in co-culture assays | - Incorrect effector-to-target ratio: The ratio of immune cells to tumor cells may not be optimal.- T-cell exhaustion: T-cells may become exhausted during the co-culture period.- Lack of relevant antigen expression: Tumor cells may not express antigens that can be recognized by the T-cells.- Suppressive tumor microenvironment in vitro: Tumor cells may be secreting immunosuppressive cytokines. | - Titrate E:T Ratio: Test a range of effector-to-target ratios to find the optimal window for observing cytotoxicity.- Optimize Co-culture Duration: Shorten the co-culture time to minimize T-cell exhaustion.- Antigen Presentation: Ensure the tumor cells express the target antigen and MHC molecules if using antigen-specific T-cells.- Cytokine Analysis: Measure cytokine levels in the co-culture supernatant to assess for an immunosuppressive environment. Consider adding neutralizing antibodies for suppressive cytokines like TGF-β. |
| Difficulty in analyzing immune cell populations by flow cytometry | - Poor cell viability: Harsh tissue dissociation or sample processing can lead to cell death.- Spectral overlap of fluorochromes: Improper panel design can lead to compensation issues.- Non-specific antibody binding: Fc receptor binding can lead to false positives. | - Optimize Dissociation: Use enzymatic and mechanical dissociation methods that are optimized for preserving immune cell viability and surface markers.[17]- Careful Panel Design: Use a panel builder tool and select fluorochromes with minimal spectral overlap. Perform proper compensation controls.- Use Fc Block: Always include an Fc receptor blocking step before staining to prevent non-specific antibody binding. |
Experimental Protocols
General In Vivo Study Protocol
-
Cell Culture: Culture the chosen syngeneic tumor cell line (e.g., MC38, CT26) in appropriate media. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Tumor Implantation: Subcutaneously inject 1x10^6 tumor cells in 100 µL of sterile PBS into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26).
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Drug Administration: Administer this compound (or murine surrogate) and anti-PD-1 antibody at the predetermined doses and schedules via intraperitoneal injection.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal health (body weight, clinical signs) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or gene expression analysis.
In Vitro T-cell Killing Assay Protocol
-
Cell Preparation:
-
Target cells: Plate tumor cells in a 96-well plate and allow them to adhere overnight.
-
Effector cells: Isolate T-cells from the spleen or lymph nodes of a tumor-bearing or immunized mouse.
-
-
Co-culture:
-
Add the effector T-cells to the wells containing the target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add this compound and/or anti-PD-1 antibody to the appropriate wells at predetermined concentrations.
-
-
Incubation: Co-culture the cells for 24-72 hours.
-
Cytotoxicity Measurement: Assess tumor cell viability using a method such as:
-
Calcein-AM release assay: Measures the release of a fluorescent dye from lysed cells.
-
LDH assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Flow cytometry-based assay: Can distinguish between live and dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Signaling Pathways and Experimental Workflows
Caption: Combined effect of this compound and anti-PD-1/PD-L1 immunotherapy.
Caption: General workflow for in vivo preclinical studies.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. The Problem with Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Immune Checkpoint Inhibitors with Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Anti-angiogenic Agents in Combination With Immune Checkpoint Inhibitors: A Promising Strategy for Cancer Treatment [frontiersin.org]
- 6. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a fully human mAb to the transmembrane signaling tyrosine kinase VEGFR-2 for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Frontiers | An updated review of gastrointestinal toxicity induced by PD-1 inhibitors: from mechanisms to management [frontiersin.org]
- 16. A novel mouse model for checkpoint inhibitor-induced adverse events | PLOS One [journals.plos.org]
- 17. clinicallab.com [clinicallab.com]
Technical Support Center: Managing Ramucirumab-Induced Hypertension in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for managing hypertension as a side effect in animal models of Ramucirumab (a VEGFR-2 inhibitor).
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypertension in animal models?
A1: this compound is a monoclonal antibody that specifically blocks the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The VEGF/VEGFR-2 signaling pathway is crucial for maintaining normal blood pressure.[3][4][5] Its inhibition leads to hypertension through several mechanisms:
-
Reduced Nitric Oxide (NO) Production: VEGF signaling through VEGFR-2 stimulates the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS).[6][7][8] Blocking VEGFR-2 reduces NO bioavailability, leading to vasoconstriction and an increase in blood pressure.[1][3][4] Studies in mice have shown that administering an anti-VEGFR-2 antibody causes a rapid and sustained increase in blood pressure, which is associated with a marked reduction in eNOS expression.[3][4][5]
-
Increased Endothelin-1 (ET-1) Levels: Inhibition of the VEGF pathway may lead to an increase in the potent vasoconstrictor, endothelin-1.[9]
-
Capillary Rarefaction: Long-term inhibition of angiogenesis can lead to a reduction in the density of small arteries and capillaries, which increases peripheral vascular resistance.[7][8] However, this is considered a contributor to sustained hypertension rather than the initial rapid increase in blood pressure.[7]
Q2: How quickly does hypertension develop after this compound administration in animal models?
A2: The onset of hypertension is typically rapid.[7] In mouse models, blockade of VEGFR-2 can cause a significant increase in blood pressure within days of the first administration.[3][4] Some studies have noted a rise in blood pressure within the first 24 hours of therapy with potent VEGF inhibitors.[7] This rapid onset suggests that the primary cause is an acute interruption of signaling pathways that regulate vascular tone, such as the NO pathway, rather than structural changes like capillary rarefaction.[3][4][7]
Q3: Is the hypertensive effect of VEGFR-2 inhibition dose-dependent?
A3: Yes, the hypertensive effect is dose-dependent. Preclinical studies using an anti-VEGFR-2 antibody in mice demonstrated that a higher dose, which was effective at inhibiting tumor angiogenesis, caused a significant increase in blood pressure, while a lower dose with modest anti-tumor effects did not elicit a hypertensive response.[4]
Q4: What are the recommended methods for monitoring blood pressure in rodent models for these studies?
A4: There are two primary methods for blood pressure monitoring in rodents:
-
Radiotelemetry: This is considered the gold standard. It involves the surgical implantation of a catheter and transmitter to allow for continuous, long-term monitoring of conscious, unrestrained animals.[10] This method minimizes stress-induced blood pressure fluctuations.
-
Tail-Cuff Plethysmography: This is a non-invasive method that is suitable for high-throughput studies.[11] While less invasive, it can be prone to variability due to animal stress and requires careful acclimatization and proper technique to ensure accuracy.[11] Maintaining the animal's core body temperature is crucial for accurate tail-cuff measurements, as rodents housed below their thermoneutral zone can experience chronic cold stress, leading to elevated baseline blood pressure.[11]
Q5: Which anti-hypertensive agents are effective in managing this compound-induced hypertension in preclinical models?
A5: Several classes of anti-hypertensive drugs have been investigated. The choice of agent can be critical, as some may offer additional benefits.
-
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These drugs, which target the Renin-Angiotensin-Aldosterone System (RAAS), have been shown to be effective.[12][13] In some preclinical and clinical contexts, they have demonstrated advantages over other classes, such as reducing proteinuria.[2][13]
-
Calcium Channel Blockers (CCBs): CCBs are potent vasodilators and are also considered a primary option for managing VEGF inhibitor-induced hypertension.[9][12]
-
Endothelin Receptor Antagonists: Given the role of endothelin-1 in this form of hypertension, ET receptor antagonists have effectively normalized blood pressure in animal models treated with VEGF inhibitors.[9][10]
-
Sildenafil: This drug enhances the downstream signaling effects of NO and has been shown to attenuate sunitinib (another VEGFR inhibitor)-induced hypertension in rats.[10]
Troubleshooting Guides
Issue 1: High Variability in Tail-Cuff Blood Pressure Readings
-
Question: My tail-cuff blood pressure measurements are inconsistent between sessions. How can I improve the reliability of my data?
-
Answer:
-
Ensure Proper Acclimatization: Animals must be thoroughly trained and acclimatized to the restraint device and cuff inflation procedure. Conduct several training sessions on consecutive days before recording official measurements.
-
Maintain Consistent Temperature: Rodent tail blood flow is highly dependent on temperature.[11] Ensure the animal is warmed to an appropriate and consistent temperature to allow for detectable blood flow in the tail artery. Use a warming chamber or platform as recommended by the equipment manufacturer.
-
Minimize Stress: Conduct measurements in a quiet, isolated room at the same time each day to minimize environmental stressors. Handle the animals gently and consistently.
-
Check Cuff Size and Placement: Ensure the tail cuff is the correct size for the animal and is placed correctly on the base of the tail.
-
Discard Initial Readings: In any given session, discard the first few readings to allow the animal to settle. Average a series of subsequent, stable readings (e.g., 5-10) for the final measurement.
-
Issue 2: Unexpectedly Severe Hypertension or Adverse Events
-
Question: My animals are showing a more severe or rapid increase in blood pressure than expected, leading to adverse events. What should I do?
-
Answer:
-
Confirm Dose: Immediately verify the dose of this compound being administered. Dosing errors are a common source of unexpected toxicity. The hypertensive effect is known to be dose-dependent.[4]
-
Assess Animal Health: Perform a thorough health check of the animals. Pre-existing health conditions can exacerbate the hypertensive response.[12]
-
Initiate Anti-hypertensive Therapy: If not already part of the protocol, consider initiating treatment with an appropriate anti-hypertensive agent. In cases of severe hypertension, therapy may need to be temporarily interrupted until blood pressure is controlled.[12][14]
-
Refine the Dosing Regimen: If the dose is correct, consider a dose-reduction study. A lower dose may still provide the desired anti-angiogenic effect with a more manageable side effect profile.
-
Consult IACUC: Report any unexpected adverse events to your institution's animal care and use committee and discuss potential protocol modifications.
-
Quantitative Data Summary
Table 1: Effect of Anti-VEGFR-2 Antibody on Blood Pressure in Mice Data synthesized from studies on VEGFR-2 blockade.[3]
| Treatment Group | Dose | Mean Systolic Blood Pressure (mmHg ± SEM) | Change from Control (mmHg) |
| Vehicle Control | N/A | 144 ± 2 | N/A |
| Anti-VEGFR-2 Ab | 1000 µg | 152 ± 2 | +8 |
Table 2: Effect of Anti-hypertensive Therapy on Sorafenib (VEGFR Inhibitor)-Induced Hypertension in Mice Data adapted from a study investigating anti-hypertensive treatments in a VEGFR inhibitor model.[10]
| Treatment Group | Change in SBP (Day 0-3) (mmHg ± SEM) | Change in SBP (Day 3-6) after Anti-HTN (mmHg ± SEM) |
| Sorafenib alone | +15 ± 2 | +3 ± 1 |
| Sorafenib + Doxazosin | +16 ± 3 | -12 ± 2 |
| Sorafenib + Lisinopril | +14 ± 2 | -10 ± 3 |
Experimental Protocols
Protocol 1: Radiotelemetry for Blood Pressure Monitoring This is a generalized protocol based on standard practices.[10]
-
Surgical Implantation: Anesthetize the mouse (e.g., with isoflurane). Surgically implant a radiotelemetry catheter (e.g., TA11PA-C10) into the carotid artery, with the tip advanced into the aortic arch. Place the transmitter body in a subcutaneous pocket.
-
Post-Operative Recovery: Administer post-operative analgesia (e.g., buprenorphine). Allow the animal to recover for a minimum of 7 days to ensure a return to normal physiology.
-
Baseline Data Collection: Record baseline blood pressure for at least 3 consecutive days before starting the experimental treatment. Data is typically collected for 30-second intervals every hour.
-
Treatment and Monitoring: Administer this compound or vehicle control as per the study design. Continue to monitor blood pressure throughout the treatment period.
-
Data Analysis: Analyze the 24-hour average blood pressure for each animal to determine the effect of the treatment over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced hypertension via VEGFR-2 blockade.
Caption: Troubleshooting workflow for managing hypertension in animal models.
References
- 1. Acute hypertension during this compound infusion in two patients with advanced oesophagogastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Vascular Endothelial Growth Factor Receptor 2 (Vegfr2) Controls Blood Pressure by Regulating Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor receptor 2 controls blood pressure by regulating nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Inhibitors and Hypertension | USC Journal [uscjournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Identifying Mitigating Strategies for Endothelial Cell Dysfunction and Hypertension in Response to VEGF Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 13. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]
Overcoming challenges in developing Ramucirumab-based immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the development of Ramucirumab-based immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a pharmacokinetic (PK) immunoassay for this compound?
A1: The most common challenges include:
-
Matrix Effects: Components in biological samples (e.g., serum, plasma) can interfere with the assay, leading to inaccurate quantification. This is a significant concern in patient samples which may contain numerous endogenous substances.
-
Selection of Antibody Pairs: Identifying a pair of anti-Ramucirumab antibodies (a capture and a detection antibody) with high affinity and specificity is crucial for a sensitive and accurate sandwich ELISA.
-
Assay Sensitivity and Range: Achieving a lower limit of quantification (LLOQ) that is sufficient to measure trough concentrations of this compound and an upper limit of quantification (ULOQ) that can accommodate peak concentrations, often requiring significant sample dilution, can be challenging.
-
Cross-reactivity: Ensuring the assay is specific to this compound and does not cross-react with other endogenous proteins or administered therapeutics is critical.
Q2: What are the key considerations for developing an anti-drug antibody (ADA) assay for this compound?
A2: Key considerations for this compound ADA assays include:
-
Drug Tolerance: The assay's ability to detect ADAs in the presence of circulating this compound is a major challenge. High concentrations of the drug can interfere with the assay, leading to false-negative results.
-
Assay Sensitivity: The FDA recommends that ADA assays should be able to detect 250-500 ng/mL of ADAs, as these concentrations have been associated with clinical events.[1]
-
False Positives: Soluble targets, like the dimeric form of VEGFR2, can potentially bridge the capture and detection antibodies in a bridging ADA assay, leading to false-positive results.
-
Confirmation of Specificity: Positive screening results must be confirmed with a specificity assay to ensure they are true ADAs and not due to other interfering factors.
Q3: Can soluble VEGFR2 (sVEGFR2) interfere with this compound PK assays?
A3: Yes, soluble VEGFR2 (sVEGFR2) can potentially interfere with this compound PK assays, particularly in competitive ELISA formats where this compound binding to its target is measured. In sandwich ELISAs that use anti-idiotypic antibodies, the interference from sVEGFR2 is generally less of a concern. However, it is crucial to validate the assay for potential interference from sVEGFR2, especially when analyzing patient samples where sVEGFR2 levels can vary. Studies have shown that sVEGFR-2 levels can change during treatment with this compound.[2][3]
Troubleshooting Guides
Pharmacokinetic (PK) Immunoassay Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | 1. Insufficient washing. | - Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells. |
| 2. Sub-optimal blocking. | - Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times. | |
| 3. High concentration of detection antibody. | - Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| 4. Contaminated reagents or buffers. | - Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained. | |
| Low Sensitivity/Weak Signal | 1. Sub-optimal antibody pair. | - Screen different combinations of capture and detection antibodies to find a pair with high affinity and specificity for this compound. |
| 2. Incorrect incubation times or temperatures. | - Optimize incubation times and temperatures for each step of the assay (coating, blocking, sample incubation, antibody incubation). | |
| 3. Inactive enzyme conjugate. | - Verify the activity of the enzyme conjugate and ensure it has been stored correctly. | |
| 4. Low affinity of antibodies. | - Consider using polyclonal antibodies for capture to increase the amount of captured antigen, which can enhance the signal. | |
| Poor Precision (High %CV) | 1. Inconsistent pipetting. | - Ensure proper pipetting technique and use calibrated pipettes. Mix all reagents and samples thoroughly before adding to the plate. |
| 2. Edge effects on the microplate. | - Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature during incubations. | |
| 3. Inadequate plate washing. | - Use an automated plate washer for more consistent washing. Ensure all wells are washed equally. | |
| Matrix Effect | 1. Interference from endogenous components in the sample matrix. | - Optimize the sample dilution to minimize the effect of interfering substances. Test different sample diluents. |
| 2. Non-parallelism between the standard curve and serially diluted samples. | - This indicates a matrix effect. Further optimization of the sample dilution and diluent is required. Consider using a matrix-matched standard curve. |
Anti-Drug Antibody (ADA) Immunoassay Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| False Negatives (Low Drug Tolerance) | 1. Interference from circulating this compound. | - Implement an acid dissociation step to break the ADA-Ramucirumab complexes before analysis. Optimize the pH and incubation time for the acid treatment. |
| False Positives | 1. Interference from soluble VEGFR2. | - Pre-treat samples with an excess of a non-interfering anti-VEGFR2 antibody to block the binding sites on soluble VEGFR2. |
| 2. Non-specific binding. | - Optimize blocking and washing steps as described in the PK assay troubleshooting. | |
| Low Sensitivity | 1. Low affinity of positive control antibody. | - Use a high-affinity positive control antibody to ensure the assay can detect low levels of ADAs. |
| 2. Inefficient bridging of capture and detection reagents. | - Optimize the concentrations of the biotinylated and labeled this compound used in the bridging assay. |
Data Presentation
Table 1: Representative Performance Characteristics of a this compound Pharmacokinetic (PK) ELISA
| Parameter | Value | Source |
| Lower Limit of Quantification (LLOQ) | 1.9 - 2.5 µg/mL | [4] |
| Upper Limit of Quantification (ULOQ) | 27.5 - 54.0 µg/mL | [4] |
| Inter-assay Coefficient of Variation (%CV) | <20% | [4] |
| Calibration Curve Range | 0.125 - 40 mg/L | [5] |
Table 2: Representative Performance Characteristics of a this compound Anti-Drug Antibody (ADA) Bridging ELISA
| Parameter | Target Value | Source |
| Sensitivity | 250 - 500 ng/mL | [1] |
| Drug Tolerance | Ability to detect ADAs in the presence of clinically relevant concentrations of this compound | [1] |
| Specificity | No interference from isotype control antibodies or other irrelevant proteins | General guidance |
| Precision (Intra- and Inter-assay %CV) | <25% | General guidance |
Experimental Protocols
Protocol 1: this compound Pharmacokinetic (PK) Sandwich ELISA
1. Materials:
-
High-bind 96-well microplate
-
Capture anti-Ramucirumab antibody
-
Recombinant this compound standard
-
Detection anti-Ramucirumab antibody conjugated to an enzyme (e.g., HRP)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
2. Method:
-
Coating: Dilute the capture antibody to the optimized concentration in Coating Buffer. Add 100 µL to each well of the microplate and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a standard curve of this compound in Sample Diluent. Dilute patient samples to fall within the standard curve range. Add 100 µL of standards and diluted samples to the appropriate wells and incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the enzyme-conjugated detection antibody to the optimized concentration in Sample Diluent. Add 100 µL to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark at RT for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: this compound Anti-Drug Antibody (ADA) Bridging ELISA
1. Materials:
-
High-bind 96-well microplate
-
Biotinylated this compound
-
Labeled (e.g., HRP-conjugated) this compound
-
Positive control anti-Ramucirumab antibody
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., 1% BSA in PBS)
-
Acid Dissociation Buffer (e.g., 300 mM Glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1.5 M Tris-HCl, pH 8.0-9.0)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
2. Method:
-
Coating: Dilute biotinylated this compound to the optimized concentration in Coating Buffer. Add 100 µL to each well of a streptavidin-coated microplate and incubate for 1 hour at RT.
-
Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step.
-
Sample Pre-treatment (Acid Dissociation): Dilute patient samples and controls in Sample Diluent. Add an equal volume of Acid Dissociation Buffer and incubate for 15-30 minutes at RT. Neutralize the samples by adding Neutralization Buffer.
-
Sample Incubation: Add 100 µL of the pre-treated samples and controls to the appropriate wells and incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step.
-
Detection Reagent Incubation: Add 100 µL of labeled this compound, diluted to the optimized concentration in Sample Diluent, to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark at RT for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: this compound blocks VEGF-A, -C, and -D from binding to VEGFR2, inhibiting angiogenesis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and this compound in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct signatures of VEGF and soluble VEGFR2 increase prognostic implication in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic meta‐analysis of this compound in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Ramucirumab Efficacy in Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges and enhancing the efficacy of Ramucirumab in resistant tumor models.
Section 1: Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound, particularly in the context of combination therapies aimed at overcoming resistance.
In Vitro Assays
Question: My cell viability assay (e.g., MTT, MTS) shows inconsistent results or no synergistic effect when combining this compound with another inhibitor. What are the possible reasons and solutions?
Answer:
Several factors can contribute to inconsistent results in cell viability assays. Here's a troubleshooting guide:
-
Inhibitor Concentration and Incubation Time:
-
Problem: The concentrations used may not be optimal for synergy. The incubation time might be too short for this compound to exert its effect, which is primarily anti-angiogenic and may have slower direct effects on tumor cell proliferation.
-
Solution: Perform a dose-response matrix experiment with a wide range of concentrations for both this compound and the combination agent to identify the optimal synergistic concentrations. Extend the incubation period (e.g., 48, 72, or even 96 hours) to allow for potential long-term effects.[1]
-
-
Cell Line Selection:
-
Problem: The chosen cell line may not be dependent on VEGFR2 signaling for survival and proliferation, or it may have intrinsic resistance mechanisms.
-
Solution: Confirm VEGFR2 expression in your cell line using Western blot or flow cytometry.[2] Consider using cell lines where VEGFR2 signaling is known to be a key driver of proliferation or survival.
-
-
Assay Conditions:
-
Problem: High serum concentrations in the culture medium can contain growth factors that mask the inhibitory effect of this compound.
-
Solution: Consider reducing the serum concentration or using serum-free medium during the treatment period.[2] Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.
-
Question: I am not observing the expected decrease in phosphorylated VEGFR2 (p-VEGFR2) in my Western blot analysis after this compound treatment. What could be wrong?
Answer:
Troubleshooting inconsistent inhibition of VEGFR2 phosphorylation requires a systematic approach:
-
VEGF Stimulation:
-
Problem: Insufficient or inconsistent stimulation with VEGF will result in low basal p-VEGFR2 levels, making it difficult to detect a decrease upon this compound treatment.
-
Solution: Ensure you are stimulating the cells with an optimal concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a sufficient time (e.g., 10-15 minutes) to induce robust VEGFR2 phosphorylation. Include an unstimulated control to confirm the effect of VEGF.[3]
-
-
Antibody and Reagent Quality:
-
Problem: The primary antibodies for p-VEGFR2 or total VEGFR2 may not be specific or sensitive enough. The phosphatase inhibitors in your lysis buffer may be inactive.
-
Solution: Use validated antibodies for p-VEGFR2 (e.g., pTyr1175) and total VEGFR2. Always use fresh lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[3]
-
-
Experimental Workflow:
-
Problem: Delays between cell lysis and sample processing can lead to dephosphorylation of VEGFR2.
-
Solution: Perform all steps after cell stimulation on ice. Use pre-chilled buffers and tubes to minimize enzymatic activity.[3]
-
In Vivo (Xenograft) Models
Question: My this compound-treated xenograft tumors are not showing significant growth inhibition. What are some potential reasons?
Answer:
Several factors can influence the efficacy of this compound in xenograft models:
-
Tumor Model Selection:
-
Problem: The chosen tumor model (cell line-derived or patient-derived) may not be dependent on VEGF/VEGFR2-mediated angiogenesis.
-
Solution: Prior to in vivo studies, characterize the VEGFR2 expression and VEGF secretion of your tumor cells in vitro. Consider using models known to be responsive to anti-angiogenic therapies.
-
-
Drug Delivery and Stability:
-
Problem: The dose, schedule, or route of administration may not be optimal for maintaining therapeutic drug levels.
-
Solution: Refer to established protocols for this compound administration in mice. The murine surrogate antibody DC101 is often used in preclinical models as this compound does not bind to murine VEGFR2.[4] Ensure proper formulation and storage of the antibody.
-
-
Tumor Microenvironment:
-
Problem: The tumor microenvironment can harbor alternative pro-angiogenic pathways (e.g., FGF, HGF/c-MET) that compensate for VEGFR2 blockade.
-
Solution: Analyze the expression of other pro-angiogenic factors in your tumor model. This may guide the selection of rational combination therapies.
-
Section 2: Key Strategies to Enhance this compound Efficacy
Overcoming resistance to this compound often involves combination therapies that target parallel or downstream signaling pathways, or modulate the tumor microenvironment.
Combination with Chemotherapy (Taxanes)
-
Rationale: Taxanes, such as paclitaxel and docetaxel, have anti-mitotic and anti-angiogenic properties. The combination with this compound can lead to a synergistic anti-tumor effect.[5][6]
-
Preclinical Evidence: In gastric cancer cell lines, the combination of this compound and Paclitaxel showed synergistic inhibition of cell growth and migration. This was associated with enhanced inhibition of the PI3K/Akt/mTOR and MAPK pathways.[7]
Quantitative Data from Preclinical and Clinical Studies:
| Combination | Tumor Type | Model | Endpoint | Result |
| This compound + Paclitaxel | Gastric Cancer | Cell Lines (AGS, KATO III) | Cell Viability | Synergistic reduction in cell viability compared to single agents. |
| This compound + Paclitaxel | Gastric Cancer | Phase III Clinical Trial (RAINBOW) | Median Overall Survival | 9.6 months (combination) vs. 7.4 months (paclitaxel alone)[5] |
| This compound + Paclitaxel | Gastric Cancer | Phase III Clinical Trial (RAINBOW) | Median Progression-Free Survival | 4.4 months (combination) vs. 2.9 months (paclitaxel alone)[5] |
| This compound + Docetaxel | NSCLC | Phase III Clinical Trial | Median Progression-Free Survival | 4.5 months (combination) vs. 3.0 months (docetaxel alone)[5] |
Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab)
-
Rationale: VEGF/VEGFR2 signaling contributes to an immunosuppressive tumor microenvironment. By inhibiting VEGFR2, this compound can enhance T-cell infiltration and the efficacy of immune checkpoint inhibitors.
-
Clinical Evidence: The combination of this compound and Pembrolizumab has shown improved overall survival in patients with advanced non-small cell lung cancer (NSCLC) who have progressed on prior immunotherapy.
Quantitative Data from Clinical Studies:
| Combination | Tumor Type | Study | Endpoint | Result |
| This compound + Pembrolizumab | ICI-resistant NSCLC | Lung-MAP S1800A | Median Overall Survival | 14.5 months (combination) vs. 11.6 months (standard of care) |
| This compound + Pembrolizumab | ICI-resistant NSCLC | Lung-MAP S1800A | Median Progression-Free Survival | 4.5 months (combination) vs. 5.2 months (standard of care) |
Combination with MEK Inhibitors (e.g., Trametinib)
-
Rationale: The RAS/RAF/MEK/ERK (MAPK) pathway is a key downstream signaling cascade of VEGFR2. Upregulation of this pathway can be a mechanism of resistance to this compound. Dual blockade can lead to a more profound inhibition of tumor growth.
-
Preclinical Rationale: Preclinical studies have shown synergy between MEK inhibitors and anti-angiogenic agents in various cancer models.
Combination with PI3K Inhibitors (e.g., Pictilisib)
-
Rationale: The PI3K/Akt/mTOR pathway is another critical downstream effector of VEGFR2. Its activation is a common mechanism of resistance to targeted therapies. Combining this compound with a PI3K inhibitor can block this escape pathway.[8][9][10]
-
Preclinical Evidence: Preclinical studies have demonstrated that PI3K inhibitors can synergize with other targeted therapies to induce apoptosis and inhibit tumor growth.[10]
Section 3: Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in cultured endothelial or tumor cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs or a VEGFR2-expressing cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (or a relevant negative control, like human IgG) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[3]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[3]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against p-VEGFR2 (e.g., Tyr1175), total VEGFR2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[3]
-
Protocol 2: Cell Viability (MTT) Assay for Combination Studies
This protocol outlines a method to assess the synergistic effect of this compound and another inhibitor on cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and the combination agent.
-
Treat the cells and include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Section 4: Signaling Pathways and Experimental Workflows
VEGFR2 Signaling and Resistance Pathways
This compound blocks the binding of VEGF ligands to VEGFR2, thereby inhibiting the activation of downstream signaling pathways critical for angiogenesis and tumor cell survival, namely the PI3K/Akt/mTOR and MAPK pathways. Resistance can emerge through the activation of alternative receptor tyrosine kinases (e.g., c-MET, FGFR) or mutations in downstream signaling components.
Caption: VEGFR2 signaling and potential resistance pathways.
Experimental Workflow for Evaluating Combination Therapies
The following workflow outlines a general approach for testing the efficacy of this compound in combination with a novel inhibitor.
Caption: General workflow for preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-VEGFR2 therapy delays growth of preclinical pediatric tumor models and enhances anti-tumor activity of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved efficacy of taxanes and this compound combination chemotherapy after exposure to anti-PD-1 therapy in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of synergistic action of this compound and Paclitaxel in Gastric Cancers cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Ramucirumab Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ramucirumab in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed in long-term studies with this compound?
A1: this compound, a monoclonal antibody targeting VEGFR-2, primarily exhibits on-target toxicities related to the inhibition of angiogenesis. The most frequently reported adverse events in clinical trials include hypertension, proteinuria, hemorrhage, and gastrointestinal perforation.[1][2] These are generally considered mechanism-based toxicities rather than true "off-target" effects on unrelated molecules. However, for the purposes of experimental troubleshooting, they are the key side effects to monitor and mitigate.
Q2: How can I proactively monitor for the onset of this compound-induced hypertension in my animal models?
A2: Regular blood pressure monitoring is crucial. For rodent models, the tail-cuff method is a common non-invasive technique. It is essential to acclimate the animals to the restraining device and warming platform to minimize stress-induced blood pressure fluctuations.[3][4] For long-term studies, consider implantable telemetry devices for continuous and more accurate blood pressure monitoring, which avoids restraint stress.
Q3: What is the recommended course of action if significant proteinuria is observed in my study animals?
A3: Upon detection of significant proteinuria (e.g., ≥2+ on a dipstick test), it is advisable to quantify the protein levels using a 24-hour urine collection followed by an ELISA or a similar quantitative assay.[5][6][7] Depending on the severity, a dose reduction of this compound may be necessary. In clinical settings, if proteinuria exceeds 2 g/24 hours, the dose is often withheld until it resolves and then resumed at a lower dose.[8]
Q4: Are there in vitro assays to assess the potential for off-target cardiovascular effects of this compound?
A4: Yes, in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be employed to evaluate potential cardiotoxicity.[9][10] Key endpoints to measure include changes in cardiomyocyte viability, contractility, and the release of cardiac biomarkers like troponins.[1][11]
Troubleshooting Guides
Troubleshooting Inconsistent Blood Pressure Readings in Mice
| Issue | Possible Cause | Troubleshooting Step |
| High variability in systolic blood pressure readings between measurements. | Animal stress due to improper acclimation. | Acclimate the mouse to the restrainer and tail-cuff apparatus for several days before starting the experiment. Handle the mice gently and perform measurements at the same time each day.[3][4] |
| Inability to obtain a clear pulse signal from the tail. | Insufficient blood flow to the tail due to low temperature. | Ensure the warming platform is set to the recommended temperature (typically 32-35°C) to induce vasodilation in the tail artery. Covering the tail can help maintain temperature.[12] |
| Readings are consistently lower than expected physiological values. | Incorrect cuff size or placement. | Use the appropriate size occlusion and sensor cuffs for the mouse's tail diameter. Place the occlusion cuff at the base of the tail.[7] |
Troubleshooting Proteinuria Assessment in Rodents
| Issue | Possible Cause | Troubleshooting Step |
| High variability in 24-hour urine volume between animals. | Incomplete urine collection due to animal stress or cage design. | Use metabolic cages designed for accurate urine-feces separation. Acclimate animals to the cages for a few days before the collection period.[5][13] |
| Inconsistent results in urinary protein quantification (ELISA). | Sample degradation or improper dilution. | Store urine samples at -80°C for long-term storage. When thawing, do so on ice. Perform serial dilutions to ensure the sample concentration falls within the linear range of the ELISA kit.[5][6] |
| False positives on urine dipstick tests. | Contamination of the urine sample. | Ensure the collection funnel and tube in the metabolic cage are clean. Check for any signs of urinary tract infection in the animals.[14] |
Quantitative Data Summary
Table 1: this compound-Associated Adverse Events (All Grades) in Combination Therapy
| Adverse Event | RAINBOW Trial (this compound + Paclitaxel) | REVEL Study (this compound + Docetaxel) |
| Fatigue/Asthenia | 57% | - |
| Neutropenia | 54% | 49% |
| Diarrhea | 32% | - |
| Epistaxis | 31% | - |
| Hypertension | 25% | 6% (Grade ≥3) |
| Proteinuria | 17% | - |
| Stomatitis | 20% | - |
| Thrombocytopenia | 13% | - |
| Hypoalbuminemia | 11% | - |
Data adapted from clinical trial results.[15][16]
Table 2: Dose Modifications for this compound-Induced Proteinuria
| Proteinuria Level | Recommended Action | Subsequent Dose |
| First occurrence ≥ 2 g/24 hours | Withhold treatment until < 2 g/24 hours | Resume at a reduced dose (e.g., 8 mg/kg to 6 mg/kg) |
| Reoccurrence ≥ 2 g/24 hours after dose reduction | Withhold treatment until < 2 g/24 hours | Resume at a further reduced dose (e.g., 6 mg/kg to 5 mg/kg) |
| > 3 g/24 hours or nephrotic syndrome | Permanently discontinue | - |
Based on manufacturer's prescribing information.[8][17]
Experimental Protocols
Protocol for Measuring this compound-Induced Hypertension in Mice using Tail-Cuff Plethysmography
-
Animal Acclimation: For 3-5 consecutive days prior to the first measurement, place the mice in the restrainers on the warming platform for 15-20 minutes each day to acclimate them to the procedure.[4]
-
Equipment Setup: Turn on the warming platform and set the temperature to 34°C.[4] Ensure the tail-cuff system is calibrated according to the manufacturer's instructions.
-
Animal Preparation: Gently guide the mouse into the appropriate-sized restrainer. Secure the tail and place the occlusion and sensor cuffs at the base of the tail.[3]
-
Blood Pressure Measurement: Allow the mouse to acclimate on the warmed platform for 5-10 minutes. Initiate the measurement protocol on the system. Perform a set of 10-15 preliminary cycles, followed by 20 measurement cycles.[4]
-
Data Analysis: Exclude any outlier readings due to movement artifacts. Calculate the average systolic and diastolic blood pressure from the valid measurements for each animal.
Protocol for Quantification of Proteinuria in Rat Urine
-
24-Hour Urine Collection: Place rats in metabolic cages with ad libitum access to food and water. Discard the urine collected during the initial 4-hour acclimation period. Collect all urine produced over the subsequent 24 hours in a collection tube kept on ice or in a refrigerator.[13][16]
-
Sample Processing: At the end of the 24-hour period, measure the total urine volume. Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet any sediment. Aliquot the supernatant and store at -80°C.[5]
-
Protein Quantification (ELISA):
-
Use a commercially available rat albumin ELISA kit.
-
Prepare serial dilutions of the urine samples (e.g., 1:500 to 1:10000) in the provided dilution buffer to ensure the absorbance values fall within the standard curve range.[6]
-
Follow the kit manufacturer's instructions for adding samples, standards, and antibodies to the microplate.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the albumin concentration in each sample based on the standard curve.
-
-
Data Normalization: Express the total protein excretion as mg/24 hours by multiplying the protein concentration by the total 24-hour urine volume.
Visualizations
Caption: this compound blocks VEGF binding to VEGFR-2, inhibiting downstream signaling pathways.
Caption: Workflow for assessing and mitigating this compound-induced hypertension in mice.
References
- 1. In vitro and in vivo examination of cardiac troponins as biochemical markers of drug-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. diacomp.org [diacomp.org]
- 6. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. mybiosource.com [mybiosource.com]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. 24-hour urine protein: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 15. Development of a functional cardiotoxicity assay for evaluating the safety of cell therapies | Axion Biosystems [axionbiosystems.com]
- 16. dneph.com [dneph.com]
- 17. assaygenie.com [assaygenie.com]
Improving the therapeutic index of Ramucirumab in combination therapies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ramucirumab in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fully human IgG1 monoclonal antibody that specifically targets the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By binding to VEGFR-2, this compound acts as a receptor antagonist, preventing the binding of its ligands—VEGF-A, VEGF-C, and VEGF-D.[3] This blockade inhibits ligand-stimulated activation of VEGFR-2, thereby suppressing downstream signaling pathways involved in tumor angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5] The ultimate effect is the inhibition of new blood vessel formation (neovascularization) and a normalization of the tumor microenvironment, which can enhance the delivery and efficacy of co-administered chemotherapeutic agents.[3]
Q2: What is the scientific rationale for combining this compound with chemotherapy agents like paclitaxel?
The combination of this compound with cytotoxic agents like paclitaxel is based on a synergistic mechanism of action.[5] While this compound inhibits angiogenesis, which is crucial for tumor growth and metastasis, paclitaxel interferes with microtubule function, leading to cell cycle arrest and apoptosis.[6] Preclinical studies have shown that this combination results in a more potent inhibition of cell growth and motility than either agent alone.[4][5] this compound's anti-angiogenic effect can "normalize" the tumor vasculature, potentially improving the delivery of paclitaxel to the tumor cells.[3] Furthermore, the combination has been shown to synergistically inhibit key survival pathways, which may help overcome resistance to paclitaxel.[4][5]
Q3: Are there any identified biomarkers that can predict a patient's response to this compound combination therapy?
Currently, no definitive predictive biomarkers for this compound efficacy have been established for clinical use in most cancers, including gastric cancer.[7] However, research has identified potential candidates. In the RAISE trial for metastatic colorectal cancer, high baseline levels of VEGF-D were associated with a greater overall survival benefit from the this compound plus FOLFIRI combination.[8] In contrast, biomarker analyses from the RAINBOW trial in gastric cancer did not find a predictive biomarker, including VEGF-D.[7] Other studies in urothelial carcinoma suggest that higher PD-L1 expression and a "Basal" molecular subtype may be associated with greater overall survival benefit from this compound.[9] Research into predictive biomarkers is ongoing.
Q4: What are the most common adverse events to monitor for in preclinical models, and how can they be managed?
Based on clinical trial data, the most common adverse events associated with this compound combination therapies that researchers should monitor for in preclinical models include neutropenia, leukopenia, hypertension, fatigue, diarrhea, and proteinuria.[10][11][12]
-
Management in Preclinical Setting:
-
Neutropenia/Leukopenia: Monitor complete blood counts (CBCs) regularly. If severe, consider a dose reduction of the cytotoxic agent (e.g., paclitaxel) or the use of supportive care like G-CSF, as was done in some clinical trials.[13][14]
-
Hypertension: Regularly monitor blood pressure. If significant increases are observed, consider dose modification of this compound.
-
Proteinuria: Conduct regular urinalysis. For significant proteinuria, a dose reduction or temporary hold of this compound may be necessary, as per clinical guidelines.[15][16]
-
General Toxicity: Monitor animal weight, behavior, and overall condition. Dose reductions or interruptions of the chemotherapeutic agent, while maintaining the this compound dose, have been shown to be an effective strategy for managing toxicity without compromising efficacy.[14]
-
Troubleshooting Guides
Scenario 1: Suboptimal Tumor Growth Inhibition in a Xenograft Model
-
Question: Our in vivo xenograft study using a this compound and paclitaxel combination is showing less tumor growth inhibition than expected. What are the potential causes and solutions?
-
Answer:
-
Inappropriate Tumor Model: The selected cancer cell line may have low or no expression of VEGFR-2, or it may rely on alternative angiogenesis pathways not targeted by this compound.
-
Solution: Confirm VEGFR-2 expression in your cell line via Western Blot or IHC. Consider screening alternative cell lines known to be responsive to anti-angiogenic therapy.
-
-
Drug Dosing and Scheduling: The doses of this compound or the combination agent may be too low, or the administration schedule may not be optimal for a synergistic effect.
-
Solution: Review literature for established effective dose ranges in similar models.[1] An exploratory analysis of the RANGE trial suggested that higher this compound exposure correlated with longer overall survival, indicating dose-dependency.[17][18] Consider a dose-escalation experiment or vary the timing of administration (e.g., administer this compound prior to chemotherapy) to maximize vascular normalization effects.[10]
-
-
Mechanisms of Resistance: The tumor model may have intrinsic or may have developed acquired resistance. Mechanisms can include the upregulation of alternative pro-angiogenic factors or the expression of drug efflux pumps like P-glycoprotein (P-gp), which reduces the intracellular concentration of paclitaxel.[6][19]
-
Solution: Analyze tumor tissue for biomarkers of resistance. This could include assessing the expression of other growth factors (e.g., HGF/c-MET) or tubulin isoforms (TUBβIII) associated with paclitaxel resistance.[19][20] For P-gp-mediated resistance, co-administration with a P-gp inhibitor like elacridar has shown promise in preclinical models.[6]
-
-
Scenario 2: Unexpected Toxicity or Mortality in Animal Studies
-
Question: We are observing significant weight loss and mortality in our mouse cohort receiving this compound plus docetaxel. How can we troubleshoot this?
-
Answer:
-
Overlapping Toxicities: Both this compound and taxanes (paclitaxel, docetaxel) have known toxicities. When combined, these can be exacerbated. Common severe (Grade ≥3) events in clinical trials include neutropenia, febrile neutropenia, leukopenia, and fatigue.[3][11][13]
-
Solution: The primary strategy is to modify the dose of the cytotoxic agent. Case studies have shown that managing adverse events by reducing or withholding the paclitaxel dose, while continuing this compound at the planned dose, can maintain therapeutic benefit.[14]
-
-
Dose of Chemotherapy Too High: The dose of docetaxel may be at or near its maximum tolerated dose (MTD) as a single agent, leading to unacceptable toxicity when combined with this compound.
-
Solution: Perform a toxicity study with the combination to establish a new, lower MTD for docetaxel when used with this compound. Start with a lower dose of docetaxel (e.g., 75% of its single-agent MTD) and escalate if well-tolerated.
-
-
This compound-Specific Toxicities: While generally manageable, this compound can cause hypertension, proteinuria, and delayed wound healing.[15] These may contribute to overall poor animal health.
-
Solution: Implement regular monitoring for these specific toxicities. If an animal requires surgery, this compound should be withheld for a period before and after the procedure to avoid wound healing complications.[15] If severe hypertension or proteinuria occurs, consider reducing the this compound dose.[16]
-
-
Quantitative Data Summary
Table 1: Efficacy of this compound Combination Therapies in Key Clinical Trials
| Trial Name | Cancer Type | Combination Therapy | Median Overall Survival (OS) (this compound Arm vs. Control Arm) | Median Progression-Free Survival (PFS) (this compound Arm vs. Control Arm) | Objective Response Rate (ORR) (this compound Arm vs. Control Arm) |
| RAINBOW [10][11][21] | Advanced Gastric/GEJ Adenocarcinoma | This compound + Paclitaxel | 9.6 months vs. 7.4 months | 4.4 months vs. 2.9 months | 28% vs. 16% |
| RAISE [8][22] | Metastatic Colorectal Cancer | This compound + FOLFIRI | 13.3 months vs. 11.7 months | 5.7 months vs. 4.5 months | Not Reported |
| REVEL [22] | Non-Small Cell Lung Cancer (NSCLC) | This compound + Docetaxel | 10.5 months vs. 9.1 months | Not Reported | Not Reported |
| ARMANI [23][24] | HER2- Gastric/GEJ Cancer (Maintenance) | This compound + Paclitaxel | 12.6 months vs. 10.4 months | 6.6 months vs. 3.5 months | 19% vs. 16% |
| RANGE [17] | Urothelial Carcinoma | This compound + Docetaxel | 9.4 months vs. 7.9 months (Not Statistically Significant) | 4.1 months vs. 2.8 months | Not Reported |
Table 2: Common Grade ≥3 Adverse Events with this compound + Paclitaxel (RAINBOW Trial)
| Adverse Event | This compound + Paclitaxel Arm | Placebo + Paclitaxel Arm |
| Neutropenia | 40.7% | 18.8% |
| Leukopenia | 17% | 7% |
| Hypertension | 15% | 3% |
| Fatigue/Asthenia | 12% | 5% |
| Abdominal Pain | 6% | 3% |
| Anemia | 9% | 10% |
| Febrile Neutropenia | 3.1% | 2.4% |
| (Data compiled from multiple sources citing the RAINBOW trial)[11][12][22] |
Table 3: Standard Clinical Dosing of this compound in Approved Combination Therapies
| Cancer Type | Combination Regimen | This compound Dosage |
| Gastric / GEJ Adenocarcinoma | With Paclitaxel | 8 mg/kg IV every 2 weeks[10][16][25] |
| Metastatic Colorectal Cancer | With FOLFIRI | 8 mg/kg IV every 2 weeks[10] |
| Non-Small Cell Lung Cancer | With Docetaxel | 10 mg/kg IV every 3 weeks[15] |
| Non-Small Cell Lung Cancer (EGFR mutant) | With Erlotinib | 10 mg/kg IV every 2 weeks[15] |
Visualizations
Caption: this compound blocks VEGF ligands from binding to VEGFR-2, inhibiting downstream signaling.
Caption: Standard workflow for a preclinical xenograft study testing combination therapy.
Caption: A logical approach to troubleshooting suboptimal efficacy in experiments.
Detailed Experimental Protocols
Protocol 1: In Vivo Xenograft Model for this compound + Paclitaxel Efficacy
-
Cell Culture: Culture a human gastric cancer cell line (e.g., NCI-N87) known to express VEGFR-2 under standard conditions.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline, IV, twice weekly).
-
Group 2: this compound (e.g., 10 mg/kg, IV, twice weekly).
-
Group 3: Paclitaxel (e.g., 10 mg/kg, IP, once weekly).
-
Group 4: this compound + Paclitaxel (dosed as per individual arms).
-
-
Treatment Administration: Administer agents as scheduled. For the combination group, administer this compound 24 hours prior to paclitaxel to potentially enhance efficacy.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed volume (e.g., 1500 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, collect tumors for weight measurement and subsequent analysis (e.g., IHC, Western Blot).
Protocol 2: Western Blot for Phospho-VEGFR-2 (p-VEGFR-2) Inhibition
-
Sample Preparation: Lyse tumor tissue or treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-VEGFR-2 (e.g., Tyr1175). Use a total VEGFR-2 antibody on a separate blot or after stripping as a loading control. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-VEGFR-2 levels to total VEGFR-2 and/or the housekeeping protein. A decrease in the p-VEGFR-2/total VEGFR-2 ratio indicates target inhibition by this compound.
Protocol 3: Cell Viability Assay for Combination Synergy Analysis
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent (e.g., paclitaxel). This should include a range of concentrations for each drug individually and in combination at fixed ratios.
-
Treatment: Remove the culture medium and add the media containing the drugs. Include wells for "untreated control" and "vehicle control."
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator.
-
Viability Measurement: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control wells to determine the percentage of cell viability for each condition.
-
Plot dose-response curves for each drug alone to determine the IC50 values.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
References
- 1. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II Study of this compound Plus Irinotecan Combination Therapy as Second-Line Treatment in Patients with Advanced Gastric Cancer: HGCSG1603 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of synergistic action of this compound and Paclitaxel in Gastric Cancers cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The multiple combination of Paclitaxel, this compound and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of angiogenesis biomarkers for this compound efficacy in patients with metastatic colorectal cancer from RAISE, a global, randomized, double-blind, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive biomarkers for survival benefit with this compound in urothelial cancer in the RANGE trial. [vivo.weill.cornell.edu]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. onclive.com [onclive.com]
- 12. Safety and Efficacy of Treatment with/without this compound in Advanced or Metastatic Cancer: A Meta-Analysis of 11 Global, Double-Blind, Phase 3 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Optimizing treatment duration with this compound and paclitaxel by managing chemotherapy-associated toxicity: Review of four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyramza (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugs.com [drugs.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. targetedonc.com [targetedonc.com]
- 22. This compound (Cyramza): A Breakthrough Treatment for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
- 24. vjoncology.com [vjoncology.com]
- 25. cyramza.lilly.com [cyramza.lilly.com]
Addressing solubility and stability issues of Ramucirumab in lab settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of Ramucirumab in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Q1: I observed precipitation after diluting or changing the buffer of my this compound sample. What could be the cause and how can I fix it?
A1: Precipitation of this compound can be caused by several factors, primarily related to pH and buffer composition. This compound is formulated at a specific pH to maintain its stability; deviations from this can lead to aggregation and precipitation.[1][2][3]
-
Immediate Actions:
-
Verify Buffer pH: Ensure the pH of your final solution is within the optimal range for this compound, which is around pH 6.0.[4]
-
Check for Incompatible Buffer Components: Avoid using dextrose-containing solutions for dilution.[5] The recommended diluent is 0.9% Sodium Chloride Injection.
-
Gentle Mixing: When preparing solutions, gently invert the container to mix. Do not shake, as this can induce mechanical stress and lead to aggregation.[6]
-
-
Preventative Measures:
-
Always use sterile, preservative-free 0.9% Sodium Chloride as the diluent unless your experimental protocol explicitly requires a different buffer.
-
When preparing new buffer formulations, perform a small-scale pilot test to assess for any immediate precipitation.
-
If you must work with different buffers, consider a buffer exchange method like dialysis or diafiltration with gentle handling.
-
Q2: My this compound sample shows an increase in aggregates when analyzed by size-exclusion chromatography (SEC-HPLC). What are the likely causes and how can I minimize this?
A2: An increase in aggregates is a common indicator of this compound instability. This can be triggered by thermal stress, inappropriate pH, or mechanical stress.[1][2][3]
-
Potential Causes:
-
Elevated Temperature: Exposure to temperatures above the recommended 2-8°C can accelerate aggregation.[1][3]
-
pH Stress: Incubation at acidic (below pH 4.0) or alkaline (above pH 8.0) conditions can lead to the formation of aggregates.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound sample can induce aggregation.[1][2]
-
Mechanical Agitation: Vigorous vortexing or shaking can cause protein unfolding and subsequent aggregation.[1][2]
-
-
Troubleshooting and Prevention:
-
Storage: Always store this compound at 2-8°C and protect it from light. Do not freeze the solution.[7]
-
Handling: Handle the solution gently at all times. Avoid vigorous mixing.
-
Experimental Conditions: If your experiment requires incubation at higher temperatures, minimize the duration and consider the inclusion of stabilizing excipients if compatible with your assay.
-
SEC-HPLC System: Ensure your SEC-HPLC method is optimized to prevent on-column aggregation. This includes using an appropriate mobile phase, typically a buffered saline solution, to minimize secondary interactions with the column matrix.[8][9]
-
Q3: I am seeing fragments or low molecular weight species in my this compound sample analysis. What does this indicate?
A3: The presence of fragments suggests degradation of the monoclonal antibody. This can be caused by exposure to harsh conditions such as extreme pH and high temperatures over time.[1][3]
-
Investigative Steps:
-
Review Storage and Handling History: Check for any deviations from the recommended storage temperature of 2-8°C.[1][3]
-
Assess Experimental Conditions: Extended incubation at 37°C or higher, especially at non-optimal pH, can lead to fragmentation.[1][3]
-
Analytical Method: Confirm that your analytical method (e.g., SDS-PAGE, SEC-HPLC) is not inducing fragmentation.
-
-
Preventative Actions:
-
Strictly adhere to the recommended storage and handling protocols.
-
For long-term studies, consider aliquoting the sample to avoid multiple withdrawals from the same vial.
-
If elevated temperatures are necessary for your experiment, conduct a time-course study to understand the rate of degradation and its impact on your results.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in a lab setting?
A1: this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). It is important to keep the vial in its outer carton to protect it from light. Do not freeze the this compound solution.[7]
Q2: What is the recommended diluent for this compound?
A2: The only recommended diluent is 0.9% Sodium Chloride Injection. Dextrose-containing solutions should not be used.[5]
Q3: How does pH affect the stability of this compound?
A3: The commercial formulation of this compound is buffered to pH 6.0.[4] Studies have shown that this compound is susceptible to degradation at both low (acidic) and high (alkaline) pH values.[1][3] Incubation at pH values ranging from 2.0 to 10.0 at 37°C for extended periods can lead to the formation of aggregates and fragments.[1][3]
Q4: How does temperature impact this compound's stability?
A4: this compound is sensitive to thermal stress. Short-term storage for 4 weeks at temperatures of 25°C, 37°C, and 50°C has been shown to result in the formation of low molecular weight fragments.[1][3] The recommended storage temperature is 2-8°C to minimize degradation.[1][3]
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions, adapted from a forced degradation study.[1]
Table 1: Effect of Temperature on this compound Stability Over 4 Weeks
| Temperature (°C) | % Drop in this compound Concentration | Observations |
| -20 | 2.15 | Minor degradation |
| 2-8 | 1.85 | Stable, recommended storage |
| 25 | 3.55 | Formation of low molecular weight species |
| 37 | 5.85 | Increased formation of low molecular weight species |
| 50 | 11.25 | Significant degradation and fragmentation |
Table 2: Effect of pH on this compound Stability at 37°C Over 4 Weeks
| pH | % Drop in this compound Concentration | Observations |
| 2.0 | 10.15 | Aggregation and fragmentation |
| 4.0 | 6.25 | Some degradation |
| 6.0 | 5.85 | Optimal pH, baseline degradation at 37°C |
| 8.0 | 7.95 | Increased degradation |
| 10.0 | 12.55 | Significant aggregation and fragmentation |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
This protocol provides a general framework for analyzing this compound samples for aggregates and fragments.
-
System Preparation:
-
Use a UHPLC or HPLC system with a UV detector.[10]
-
Equip the system with a size-exclusion column suitable for monoclonal antibody analysis (e.g., silica-based with a hydrophilic diol layer).[10][11]
-
Prepare the mobile phase: 0.2 M potassium chloride in 0.25 M potassium phosphate buffer, pH 7.0.[12] Filter and degas the mobile phase before use.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[10]
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Set the column temperature to 30°C.[10]
-
Set the UV detection wavelength to 280 nm (for general protein detection) or 214 nm (for higher sensitivity to the peptide backbone).[9][10]
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the monomer, as well as any potential aggregates (eluting earlier) and fragments (eluting later). A typical run time is 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area to quantify the purity and degradation of the sample.
-
Protocol 2: Dynamic Light Scattering (DLS) for Detection of Aggregates
DLS is a rapid method to assess the hydrodynamic radius of particles in solution and detect the presence of aggregates.
-
Instrument and Sample Preparation:
-
Use a DLS instrument with temperature control.
-
Ensure the sample cuvette is clean by rinsing with filtered, distilled water and ethanol.[7]
-
Prepare the this compound sample at a concentration of at least 0.2 mg/mL in a suitable, filtered buffer (e.g., PBS or the SEC-HPLC mobile phase).[15]
-
Filter the sample through a 0.22 µm syringe filter directly into the clean cuvette to remove dust and large particles.[7][14]
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Set the data acquisition parameters according to the manufacturer's instructions. This typically includes the number of measurements and the duration of each measurement.
-
Perform at least 3-5 measurements to ensure reproducibility.[5]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
A monodisperse sample will show a single, narrow peak corresponding to the this compound monomer.
-
The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution. The polydispersity index (PdI) will also be higher for samples containing aggregates. A PdI below 0.2 is generally considered indicative of a monodisperse sample.
-
Visualizations
Caption: Workflow for a typical this compound stability study.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Stability assessment of FDA-approved this compound monoclonal antibody; validated SE-HPLC method for degradation pattern evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability assessment of FDA‐approved this compound monoclonal antibody; validated SE‐HPLC method for degradation pattern … [ouci.dntb.gov.ua]
- 4. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. analysis.rs [analysis.rs]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Workflow and Analysis of Stressed and Unstressed Antibody Samples By Size Exclusion Chromatography [sigmaaldrich.com]
- 14. 2.10. Dynamic light scattering (DLS) measurements [bio-protocol.org]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validation & Comparative
Illuminating Target Engagement: A Comparative Guide to Validating Ramucirumab's Action in Living Subjects
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of methods to validate the target engagement of Ramucirumab, a human monoclonal antibody that specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative anti-angiogenic therapies.
This compound exerts its therapeutic effect by binding to the extracellular domain of VEGFR-2, thereby blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) and inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration.[1] Validating this target engagement in vivo is crucial for optimizing dosing, predicting clinical response, and understanding mechanisms of resistance. This guide explores three primary methodologies for assessing this compound's target engagement in living subjects: advanced imaging techniques, analysis of circulating biomarkers, and comparison with other VEGF pathway inhibitors.
Comparative Analysis of In Vivo Target Engagement Validation Methods
The selection of a method to validate this compound's target engagement depends on the specific research question, available resources, and the desired level of detail, from whole-body visualization to molecular-level quantification.
| Methodology | Principle | Key Readouts | Advantages | Limitations |
| Positron Emission Tomography (PET) Imaging | Non-invasive, quantitative imaging of radiolabeled this compound to visualize its distribution and binding to VEGFR-2 in tissues. | Tumor uptake (%ID/g), biodistribution, and receptor occupancy. | Provides whole-body, quantitative, and spatially resolved data on target engagement. High sensitivity. | Requires specialized radiolabeling facilities and imaging equipment. Exposure to ionizing radiation. |
| Contrast-Enhanced Ultrasound (CEUS) | Utilizes microbubbles targeted to VEGFR-2 to visualize and quantify receptor expression on the vascular endothelium. | Signal intensity changes over time, reflecting microbubble binding to VEGFR-2. | Real-time imaging, non-ionizing radiation, and provides functional information on blood flow and receptor density. | Limited penetration depth, operator-dependent, and quantification can be challenging. |
| Circulating Biomarker Analysis | Measures the levels of soluble proteins in the blood that are modulated by this compound's engagement with VEGFR-2. | Changes in plasma/serum concentrations of sVEGFR-2, VEGF-A, VEGF-D, and PlGF. | Minimally invasive (blood draw), relatively low cost, and suitable for longitudinal monitoring in clinical trials. | Provides a systemic rather than a tumor-specific readout. Can be influenced by factors other than target engagement. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies validating this compound's target engagement.
Table 1: Preclinical PET Imaging of Radiolabeled this compound in Xenograft Models
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g at 48h post-injection) | Reference |
| 64Cu-NOTA-Ramucirumab | Nude mice | HCC4006 (VEGFR-2 positive) | 9.4 ± 0.5 | [2] |
| 64Cu-NOTA-Ramucirumab | Nude mice | A549 (VEGFR-2 negative) | 4.3 ± 0.2 | [2] |
| 89Zr-Df-Ramucirumab | Nude mice | PC-3 (VEGFR-2 positive) | 9.5 ± 3.0 (at 120h) |
Note: %ID/g = percentage of injected dose per gram of tissue.
Table 2: Circulating Biomarker Changes in Patients Treated with this compound
| Biomarker | Cancer Type | Treatment | Key Finding | Reference |
| Soluble VEGFR-2 (sVEGFR-2) | Advanced Gastric Cancer | This compound + Paclitaxel | Early increase after the first cycle associated with longer Progression-Free Survival (PFS) and Overall Survival (OS). | |
| VEGF-A | Advanced Gastric Cancer | This compound + Paclitaxel | Higher baseline levels associated with worse OS. | |
| VEGF-D | Metastatic Colorectal Cancer | This compound + FOLFIRI | High baseline levels associated with improved OS and PFS in the this compound arm.[3] | [3] |
| Placental Growth Factor (PlGF) | Advanced Gastric Cancer | This compound + Paclitaxel | Plasma levels increased from baseline during treatment.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in other research settings.
Positron Emission Tomography (PET) Imaging with 64Cu-Labeled this compound
Objective: To non-invasively quantify VEGFR-2 expression and monitor this compound target engagement in vivo.
Protocol:
-
Radiolabeling:
-
Conjugate this compound with the chelator p-SCN-Bn-NOTA.
-
Label the NOTA-Ramucirumab conjugate with 64Cu by incubating at 37°C for 30 minutes in a sodium acetate buffer (pH 5.5).
-
Purify the 64Cu-NOTA-Ramucirumab using a PD-10 desalting column.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a VEGFR-2 positive human cancer cell line (e.g., HCC4006) and a VEGFR-2 negative cell line (e.g., A549) as a control.
-
-
Imaging Procedure:
-
Administer approximately 5.5-7.4 MBq of 64Cu-NOTA-Ramucirumab intravenously to each mouse.
-
Perform PET scans at multiple time points post-injection (e.g., 4, 24, and 48 hours) to assess tracer biodistribution and tumor uptake.
-
Acquire static images for 5-15 minutes at each time point.
-
-
Data Analysis:
-
Reconstruct PET images and draw regions of interest (ROIs) over the tumors and major organs.
-
Calculate the tracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare tumor uptake between VEGFR-2 positive and negative xenografts to demonstrate target specificity.
-
Contrast-Enhanced Ultrasound (CEUS) with VEGFR2-Targeted Microbubbles
Objective: To visualize and quantify VEGFR-2 expression on tumor vasculature in real-time.
Protocol:
-
Contrast Agent Preparation:
-
Use commercially available VEGFR2-targeted microbubbles (e.g., BR55).
-
Reconstitute the lyophilized microbubbles with a sterile saline solution according to the manufacturer's instructions.
-
-
Animal Model:
-
Utilize a relevant tumor model (e.g., subcutaneous xenografts or orthotopic models) in mice or rats.
-
-
Imaging Procedure:
-
Anesthetize the animal and place it on a heated stage.
-
Use a high-frequency ultrasound system equipped with a linear array transducer.
-
Obtain baseline B-mode images of the tumor.
-
Administer a bolus of the VEGFR2-targeted microbubbles intravenously via a tail vein catheter.
-
Acquire contrast-specific images in a continuous or intermittent mode for a set duration (e.g., 10-15 minutes) to capture both the vascular (perfusion) phase and the late (molecular) phase of microbubble binding.
-
-
Data Analysis:
-
Use specialized software to quantify the video intensity of the contrast signal within a region of interest drawn around the tumor.
-
Analyze the time-intensity curve to assess parameters such as peak enhancement, wash-in rate, and signal persistence in the late phase, which correlates with the extent of microbubble binding to VEGFR-2.
-
Circulating Biomarker Analysis by ELISA
Objective: To measure changes in plasma/serum levels of angiogenesis-related proteins as a pharmacodynamic marker of this compound's target engagement.
Protocol:
-
Sample Collection:
-
Collect peripheral blood samples from patients or experimental animals at baseline (before treatment) and at specified time points during and after this compound administration (e.g., before each cycle, at the time of response assessment).[5]
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific biomarkers of interest (e.g., human sVEGFR-2, VEGF-A, VEGF-D, PlGF). One study utilized ELISA kits from R&D Systems for sVEGFR-2 analysis.[5]
-
Follow the manufacturer's protocol for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for the biomarker.
-
Adding standards and samples to the wells.
-
Incubating to allow the biomarker to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the biomarker in each sample based on the standard curve.
-
Analyze the changes in biomarker concentrations over time and correlate these changes with clinical outcomes such as tumor response, PFS, and OS.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Comparison with Alternative Anti-Angiogenic Therapies
Understanding the target engagement of this compound is enhanced by comparing it to other drugs that inhibit the VEGF pathway through different mechanisms.
-
Bevacizumab: This monoclonal antibody targets the VEGF-A ligand, preventing it from binding to VEGFR-1 and VEGFR-2.[6] Unlike this compound, which directly blocks the receptor, Bevacizumab acts by sequestering the primary ligand. This difference in mechanism can lead to distinct effects on circulating biomarker levels and potentially different resistance mechanisms. Clinical trials have shown that both agents, when combined with chemotherapy, can improve outcomes in certain cancers, though direct head-to-head comparisons of their impact on in vivo target engagement markers are limited.[7][8]
-
Sunitinib: This is a small molecule multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), PDGFRs, and c-KIT.[9] Its broader target profile contrasts with the high specificity of this compound for VEGFR-2. Studies using VEGFR2-targeted contrast-enhanced ultrasound have been able to differentiate the specific anti-VEGFR2 effects of sunitinib from the broader anti-angiogenic effects of other agents.[9]
References
- 1. This compound: preclinical research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of VEGFR-2 Expression in Lung Cancer with 64Cu-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of angiogenesis biomarkers for this compound efficacy in patients with metastatic colorectal cancer from RAISE, a global, randomized, double-blind, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarker analyses of second-line this compound in patients with advanced gastric cancer from RAINBOW, a global, randomized, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Added to FOLFIRI Yields Results Similar to Bevacizumab or Aflibercept in Second-Line Colorectal Cancer - The ASCO Post [ascopost.com]
- 9. VEGFR2-Targeted Contrast-Enhanced Ultrasound to Distinguish between Two Anti-Angiogenic Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Studies of Ramucirumab and Other VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of preclinical data on Ramucirumab, a monoclonal antibody targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and other inhibitors of this critical angiogenesis pathway. The objective is to present available experimental data to aid in the evaluation and comparison of these anti-angiogenic agents in a preclinical research context.
Introduction to VEGFR2 Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasion, and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of tumor-induced angiogenesis.[2] Consequently, inhibiting VEGFR2 has become a key strategy in cancer therapy.[2] This has led to the development of two main classes of VEGFR2 inhibitors: monoclonal antibodies that target the extracellular domain of the receptor, and small molecule tyrosine kinase inhibitors (TKIs) that block its intracellular kinase activity.
This compound (Cyramza®) is a fully human IgG1 monoclonal antibody that specifically binds to the extracellular domain of VEGFR2, preventing the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) and subsequent receptor activation.[3][4] This targeted approach aims to reduce tumor neovascularization and growth.[5]
Preclinical Comparative Data
Direct head-to-head preclinical studies comparing this compound with a wide array of other VEGFR2 inhibitors are limited in the public domain. Much of the available data comes from studies evaluating a single agent or combinations. This guide compiles available data to facilitate an indirect comparison.
This compound: A Profile
Preclinical development of this compound utilized its murine analogue, DC101, due to species-specific differences in VEGFR2.[6][7] These studies demonstrated that blocking VEGFR2 with a monoclonal antibody could inhibit tumor growth in various xenograft models.[7] this compound itself has been shown to potently inhibit VEGF binding to VEGFR2 with a high affinity.[8]
Comparison with Other VEGFR2 Inhibitors
Other VEGFR2 inhibitors include a range of small molecule TKIs such as Apatinib, Sunitinib, and Sorafenib, which often target multiple kinases.[2][9]
-
Apatinib: A potent oral TKI that selectively inhibits VEGFR2.[5] Preclinical studies have shown that the combination of apatinib and paclitaxel resulted in significant tumor growth inhibition.[5]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR2, VEGFR3, PDGFR, and Raf kinases. A preclinical study on HepG2 cancer cells showed that the combination of Sorafenib with this compound enhanced apoptosis and inhibited proliferation and angiogenesis compared to Sorafenib alone.[10]
-
Sunitinib: Another multi-targeted TKI that inhibits VEGFRs, PDGFRs, c-KIT, and other kinases.[9]
The following tables summarize available quantitative data from preclinical studies. It is important to note that these values were determined in different experimental settings and are not the result of direct comparative studies.
Table 1: In Vitro Inhibitory Activity of VEGFR2 Inhibitors
| Inhibitor | Type | Target(s) | IC50 / EC50 (VEGFR2) | Cell Line / Assay Conditions | Reference |
| This compound | Monoclonal Antibody | VEGFR2 (extracellular) | 0.15 nM (EC50) | In vitro binding assay | [8] |
| This compound | Monoclonal Antibody | VEGFR2 (extracellular) | 0.8 nM (IC50) | Blocking KDR binding to VEGF | [8] |
| Apatinib | TKI | VEGFR2 | 1 nM (IC50) | Not specified | [11] |
| Sunitinib | TKI | VEGFRs, PDGFRs, c-KIT, etc. | 9 nM (IC50) | Not specified | [11] |
| Sorafenib | TKI | VEGFRs, PDGFR, Raf, etc. | 90 nM (IC50) | Not specified | [11] |
| CHMFL-VEGFR2-002 | TKI | VEGFR2 | 66 nM (IC50) | Biochemical assay | [12] |
Table 2: Preclinical In Vivo Efficacy of VEGFR2 Inhibitors
| Inhibitor | Model | Dosage/Administration | Outcome | Reference |
| This compound (as DC101) | Murine xenograft models | Not specified | Tumor progression inhibition | [7] |
| Apatinib + Paclitaxel | Animal model | Not specified | Significant tumor growth inhibition vs. single agents | [5] |
| Sorafenib + this compound | HepG2 xenograft (implied) | Not specified | Enhanced anti-tumor effect vs. Sorafenib alone | [10] |
| CHMFL-VEGFR2-002 | Zebrafish and mouse models | 10 mg/kg (oral, mouse) | In vivo anti-angiogenesis efficacy | [12] |
Experimental Protocols
Detailed experimental protocols are often study-specific. Below are generalized methodologies commonly employed in the preclinical evaluation of VEGFR2 inhibitors based on the reviewed literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR2 by 50% (IC50).
-
Method: Recombinant human VEGFR2 kinase domain is incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution. The inhibitor at various concentrations is added to the reaction. The phosphorylation of the substrate is measured, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC50 value is then calculated from the dose-response curve.
Cell-Based VEGFR2 Phosphorylation Assay
-
Objective: To assess the inhibitor's ability to block VEGFR2 autophosphorylation in a cellular context.
-
Method: Endothelial cells (e.g., HUVECs) that endogenously express VEGFR2 are starved of serum and then stimulated with VEGF-A in the presence of varying concentrations of the inhibitor. Cell lysates are then prepared, and the level of phosphorylated VEGFR2 is determined by Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are randomized into control and treatment groups. The inhibitor is administered according to a specific schedule (e.g., daily oral gavage for TKIs, intraperitoneal injection for antibodies). Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize the VEGFR2 signaling pathway and a typical experimental workflow for evaluating a VEGFR2 inhibitor.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of second-line therapy with apatinib combined with chemotherapy as second-line therapy in advanced gastric cancer: a single-arm, open-label, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a fully human mAb to the transmembrane signaling tyrosine kinase VEGFR-2 for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Ramucirumab Response: A Guide to Biomarker Validation in Clinical Trials
For Immediate Release
A deep dive into the clinical validation of predictive biomarkers for Ramucirumab, a monoclonal antibody targeting VEGFR-2, reveals a landscape of promising candidates across various solid tumors. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these biomarkers, supported by experimental data from key clinical trials, to aid in the design of future studies and the pursuit of personalized medicine in oncology.
This compound, by inhibiting the vascular endothelial growth factor (VEGF) pathway, plays a crucial role in halting tumor angiogenesis. However, patient response to this targeted therapy can vary significantly. The identification and validation of robust predictive biomarkers are paramount to optimizing patient selection and improving clinical outcomes. This guide summarizes the current state of biomarker validation for this compound, focusing on gastric, colorectal, and urothelial cancers, and provides a framework for comparison with alternative therapeutic strategies.
Key Insights:
-
VEGF-D in Colorectal Cancer: The RAISE trial has identified high baseline plasma levels of VEGF-D as a potential predictive biomarker for improved overall and progression-free survival in patients with metastatic colorectal cancer treated with this compound in combination with FOLFIRI.
-
PD-L1 and Molecular Subtypes in Urothelial Cancer: In the RANGE trial, higher PD-L1 expression and the basal molecular subtype were associated with a greater overall survival benefit from this compound in patients with advanced urothelial carcinoma.
-
Emerging Biomarkers in Gastric Cancer: While the RAINBOW trial did not identify a definitive predictive biomarker, several candidates are under investigation. Studies have suggested that high baseline serum levels of VEGFR2 and low levels of neuropilin-1 may predict a better response. More recent evidence also points to Placental Growth Factor (PlGF) and VEGFA status as potential predictive markers.
Comparative Analysis of Predictive Biomarkers for this compound
The following tables provide a summary of quantitative data from key clinical trials investigating predictive biomarkers for this compound response.
Gastric Cancer
| Biomarker Candidate | Clinical Trial/Study | Patient Population | Methodology | Key Findings |
| Circulating VEGFR2 & Neuropilin-1 | Exploratory Study[1] | Metastatic Gastric Cancer | ELISA | Higher baseline serum VEGFR2 was associated with longer PFS (4.1 vs. 2.3 months; p=0.01). Lower baseline serum neuropilin-1 was associated with longer PFS (4.1 vs. 2.4 months; p=0.02).[1] |
| Placental Growth Factor (PlGF) | Retrospective Study[2] | Advanced Gastric Cancer | RNA analysis of tumor tissue | Patients with low PlGF expression had significantly longer OS (P=0.046) and PFS (P=0.016). The overall response rate was 50% in the PlGF-low group versus 0% in the PlGF-high group.[2] |
| VEGFA Status | Study on mGC patients | Metastatic Gastric Cancer | Not specified in abstract | VEGFA status is being investigated as a predictive biomarker for this compound plus paclitaxel.[3] |
| Multiple Biomarkers | RAINBOW (Phase 3)[4][5] | Advanced Gastric/GEJ Cancer | Immunoassays (Intertek & Lilly-developed) | No predictive biomarkers for this compound efficacy were identified.[4][5] Several prognostic markers were identified (low baseline CRP, HGF, ICAM-3, IL-8, SAA, and VCAM-1 correlated with longer OS and PFS).[4] |
Colorectal Cancer
| Biomarker Candidate | Clinical Trial/Study | Patient Population | Methodology | Key Findings |
| VEGF-D | RAISE (Phase 3)[6][7][8][9] | Metastatic Colorectal Cancer | Exploratory immunoassays | In patients with high baseline VEGF-D, this compound + FOLFIRI improved median OS by 2.4 months (13.9 vs 11.5 months; HR 0.73, p=0.0022) and median PFS by 1.8 months (6.0 vs 4.2 months; HR 0.62, p<0.0001).[6][7] |
| IL-8 & ctDNA RAS Status | JACCRO CC-16AR[10] | RAS wild-type mCRC | Not specified in abstract | Low baseline IL-8 was associated with significantly longer OS (32.2 vs 14.5 months; HR 0.36, p=0.024). Patients without RAS mutations in ctDNA had longer OS (25.4 vs 14.5 months; HR 0.39, p=0.024).[10] |
Urothelial Cancer
| Biomarker Candidate | Clinical Trial/Study | Patient Population | Methodology | Key Findings |
| PD-L1 Expression | RANGE (Phase 3)[11][12][13][14][15] | Platinum-refractory Advanced Urothelial Carcinoma | Immunohistochemistry (IHC) & Transcriptome analysis | Higher PD-L1 combined positive score (CPS) was associated with longer OS in the this compound arm.[11] |
| Molecular Subtype | RANGE (Phase 3)[11][13][15] | Platinum-refractory Advanced Urothelial Carcinoma | mRNA expression profiling | Patients with basal type tumors had longer median OS with this compound compared to placebo (10.48 vs 7.75 months).[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. While specific protocols are often proprietary or detailed in supplementary materials of publications, the general approaches are outlined below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating Biomarkers
-
Objective: To quantify the concentration of soluble proteins (e.g., VEGF-D, sVEGFR2) in patient plasma or serum.
-
Protocol Outline:
-
Plate Coating: Wells of a 96-well microplate are coated with a capture antibody specific to the biomarker of interest.
-
Sample Incubation: Patient plasma/serum samples and standards are added to the wells and incubated. The biomarker, if present, binds to the capture antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody: A detection antibody, which also binds to the biomarker, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of biomarker, is measured using a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of the biomarker to determine the concentration in the patient samples.
-
Immunohistochemistry (IHC) for Tissue Biomarkers
-
Objective: To detect the presence and localization of a specific protein (e.g., PD-L1) in a tumor tissue sample.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned and mounted on microscope slides.
-
Antigen Retrieval: The tissue is treated to unmask the antigen epitopes.
-
Primary Antibody Incubation: A primary antibody specific to the target protein is applied to the tissue section.
-
Secondary Antibody Incubation: A secondary antibody that binds to the primary antibody and is linked to an enzyme is added.
-
Chromogen Application: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained with a contrasting color (e.g., hematoxylin) to visualize the cell nuclei.
-
Microscopic Evaluation: A pathologist examines the slide under a microscope to assess the staining intensity and the percentage of positive cells, often resulting in a score (e.g., Combined Positive Score).
-
RNA Extraction and Gene Expression Analysis
-
Objective: To quantify the expression levels of specific genes (e.g., for molecular subtyping) from tumor tissue.
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from fresh-frozen or FFPE tumor tissue using a commercial kit.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry and electrophoresis.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Gene Expression Profiling: The expression of target genes is quantified using techniques such as:
-
Quantitative Real-Time PCR (qRT-PCR): For a small number of genes.
-
Microarrays or RNA-Sequencing (RNA-Seq): For large-scale gene expression analysis.
-
-
Data Analysis: Gene expression data is normalized and analyzed to identify patterns or signatures associated with treatment response.
-
Visualizing the Landscape of this compound Biomarker Validation
The following diagrams illustrate key concepts in this compound's mechanism of action and the workflow for biomarker validation.
Caption: this compound blocks VEGF ligands from binding to VEGFR-2, inhibiting downstream signaling.
Caption: A streamlined workflow for the discovery and validation of predictive biomarkers.
Caption: Logic for stratifying patients for this compound treatment based on biomarker status.
Comparison with Alternative Therapies
The selection of cancer therapy is increasingly guided by the molecular characteristics of the tumor. For the indications where this compound is approved, several other targeted and immunotherapeutic agents are available, each with their own set of predictive biomarkers.
-
Gastric Cancer: HER2 amplification is a well-established predictive biomarker for trastuzumab response.[16] For immunotherapy, PD-L1 expression and microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) status are used to predict response to checkpoint inhibitors.
-
Colorectal Cancer: The absence of RAS mutations (KRAS, NRAS) is a critical predictive biomarker for response to anti-EGFR therapies like cetuximab and panitumumab.[17] BRAF V600E mutation is a negative prognostic marker and a target for specific inhibitors. Similar to gastric cancer, MSI-H/dMMR and high tumor mutational burden (TMB) are predictive of response to immunotherapy.[17]
-
Non-Small Cell Lung Cancer (NSCLC): In the second-line setting for NSCLC, the combination of this compound with docetaxel has shown a survival benefit.[18] However, the treatment landscape is dominated by immunotherapy, with PD-L1 expression being the primary predictive biomarker for response to checkpoint inhibitors like pembrolizumab.[19] The combination of pembrolizumab and this compound has shown improved overall survival in patients with acquired resistance to immune checkpoint inhibitors.[20][21][22]
-
Hepatocellular Carcinoma: A phase II study of this compound monotherapy showed anticancer activity, with exploratory biomarker analysis revealing changes in circulating VEGF, PlGF, and sVEGFR-2.[23]
Future Directions
The validation of predictive biomarkers for this compound is an ongoing effort. While promising candidates have emerged from large clinical trials, further prospective validation is required before they can be implemented in routine clinical practice. The development of standardized, reliable, and accessible assays is a critical next step. Furthermore, the complex interplay of different signaling pathways suggests that a single biomarker may not be sufficient. Future research should focus on composite biomarker signatures that integrate multiple data types, including genomics, proteomics, and immunophenotyping, to create a more comprehensive predictive model for this compound response.
This guide provides a snapshot of the current landscape of biomarker validation for this compound. As our understanding of tumor biology deepens, so too will our ability to select the right treatment for the right patient at the right time.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Placental growth factor is a predictive biomarker for this compound treatment in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomarker analyses of second-line this compound in patients with advanced gastric cancer from RAINBOW, a global, randomized, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of angiogenesis biomarkers for this compound efficacy in patients with metastatic colorectal cancer from RAISE, a global, randomized, double-blind, phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of angiogenesis biomarkers for this compound efficacy in patients with metastatic colorectal cancer from RAISE, a global, randomized, double-blind, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound in the second-line treatment of metastatic colorectal cancer: a narrative review of literature from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. urotoday.com [urotoday.com]
- 12. Predictive biomarkers for survival benefit with this compound in urothelial cancer in the RANGE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Predictive biomarkers for survival benefit with this compound in urothelial cancer in the RANGE trial [escholarship.org]
- 15. pure.eur.nl [pure.eur.nl]
- 16. Predictive biomarker candidates for the response of gastric cancer to targeted and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical utility of this compound in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NSCLC Biomarkers to Predict Response to Immunotherapy with Checkpoint Inhibitors (ICI): From the Cells to In Vivo Images - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. This compound/Pembrolizumab vs Standard of Care in Patients With Advanced NSCLC Previously Treated With Immune Checkpoint Inhibitors - The ASCO Post [ascopost.com]
- 23. aacrjournals.org [aacrjournals.org]
Ramucirumab: A Comparative Analysis of Monotherapy Versus Combination Therapy in Advanced Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Ramucirumab as a monotherapy versus its use in combination with other chemotherapeutic agents. Supported by data from pivotal clinical trials, this document outlines the performance of this compound across various cancer types, detailing experimental protocols and visualizing key biological pathways.
This compound, a fully human IgG1 monoclonal antibody, functions as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. By binding to VEGFR-2, it blocks the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), thereby inhibiting receptor activation and downstream signaling pathways involved in angiogenesis, a critical process for tumor growth and metastasis.[1][2] This guide synthesizes data from key clinical trials to compare the efficacy of this compound administered alone versus in combination with standard chemotherapy regimens.
Quantitative Efficacy Analysis
The following tables summarize the primary efficacy endpoints from major clinical trials investigating this compound as a monotherapy and in combination therapies for advanced gastric/gastroesophageal junction (GEJ) adenocarcinoma, metastatic colorectal cancer (mCRC), and metastatic non-small cell lung cancer (NSCLC).
Advanced Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma
| Clinical Trial | Treatment Arms | Overall Survival (OS) (Median, months) | Progression-Free Survival (PFS) (Median, months) | Objective Response Rate (ORR) (%) |
| REGARD (Monotherapy) | This compound + Best Supportive Care (BSC) | 5.2[3][4] | 2.1[5] | 3.4[5] |
| Placebo + BSC | 3.8[3][4] | 1.3[5] | 2.6[5] | |
| RAINBOW (Combination) | This compound + Paclitaxel | 9.6[6][7] | 4.4[6][7] | 28[6][7] |
| Placebo + Paclitaxel | 7.4[6][7] | 2.9[6][7] | 16[6][7] |
Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Arms | Overall Survival (OS) (Median, months) | Progression-Free Survival (PFS) (Median, months) | Objective Response Rate (ORR) (%) |
| RAISE (Combination) | This compound + FOLFIRI | 13.3[8][9] | 5.7[8][9] | 13.4[10] |
| Placebo + FOLFIRI | 11.7[8][9] | 4.5[8][9] | 12.5[10] |
Metastatic Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Treatment Arms | Overall Survival (OS) (Median, months) | Progression-Free Survival (PFS) (Median, months) | Objective Response Rate (ORR) (%) |
| REVEL (Combination) | This compound + Docetaxel | 10.5 | 4.5 | 23 |
| Placebo + Docetaxel | 9.1 | 3.0 | 14 |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effect by targeting the VEGFR-2 signaling pathway. The following diagram illustrates the mechanism by which this compound inhibits angiogenesis.
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are provided below to allow for a comprehensive understanding of the study designs and patient populations.
REGARD Trial (this compound Monotherapy for Gastric Cancer)
-
Study Design: This was an international, randomized, double-blind, placebo-controlled, phase 3 trial.[4][6]
-
Patient Population: Patients aged 24-87 years with advanced gastric or gastroesophageal junction adenocarcinoma who had disease progression after first-line platinum-containing or fluoropyrimidine-containing chemotherapy were enrolled.[4][6]
-
Randomization and Treatment: A total of 355 patients were randomized in a 2:1 ratio to receive either this compound (8 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or placebo plus BSC.[1][4]
-
Endpoints: The primary endpoint was overall survival.[1][4] Secondary endpoints included progression-free survival and objective response rate.[1]
RAINBOW Trial (this compound Combination Therapy for Gastric Cancer)
-
Study Design: A global, randomized, double-blind, phase 3 trial.[11][12]
-
Patient Population: The trial enrolled 665 patients with metastatic gastric or GEJ adenocarcinoma who had progressed on or within four months of first-line platinum- and fluoropyrimidine-based chemotherapy.[8][11] Patients had an ECOG performance status of 0 or 1.[8]
-
Randomization and Treatment: Patients were randomized 1:1 to receive either this compound (8 mg/kg on days 1 and 15) plus paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle) or placebo plus paclitaxel.[8][12]
-
Endpoints: The primary endpoint was overall survival.[13] Supportive efficacy outcome measures were progression-free survival and objective response rate.[13]
RAISE Trial (this compound Combination Therapy for Colorectal Cancer)
-
Study Design: A multicenter, randomized, double-blind, phase 3 trial.[5][9]
-
Patient Population: The study included 1072 patients with metastatic colorectal cancer who had progressed during or after first-line therapy with bevacizumab, oxaliplatin, and a fluoropyrimidine.[9][10] Eligible patients had an ECOG performance status of 0 or 1.[10]
-
Randomization and Treatment: Patients were randomized 1:1 to receive either this compound (8 mg/kg intravenously every 2 weeks) plus FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) or placebo plus FOLFIRI.[5][9]
-
Endpoints: The primary endpoint was overall survival.[5][10] Secondary endpoints included progression-free survival and objective response rate.[10]
REVEL Trial (this compound Combination Therapy for Non-Small Cell Lung Cancer)
-
Study Design: A multicenter, double-blind, randomized phase 3 trial.[14][15]
-
Patient Population: The trial enrolled 1253 patients with stage IV squamous or non-squamous NSCLC who had progressed during or after a first-line platinum-based chemotherapy regimen.[14][15]
-
Randomization and Treatment: Patients were randomly allocated 1:1 to receive docetaxel (75 mg/m²) in combination with either this compound (10 mg/kg) or placebo on day 1 of a 21-day cycle.[14][15]
-
Endpoints: The primary endpoint was overall survival.[14][15]
Experimental Workflow
The general workflow for patient participation in these pivotal clinical trials is outlined in the diagram below.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound monotherapy for previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (REGARD): an international, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus placebo in combination with second-line FOLFIRI in patients with metastatic colorectal carcinoma that progressed during or after first-line therapy with bevacizumab, oxaliplatin, and a fluoropyrimidine (RAISE): a randomised, double-blind, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. Treatment outcomes by histology in REVEL: A randomized phase III trial of this compound plus docetaxel for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound plus Paclitaxel Confers an Overall Survival Advantage Over Placebo in the RAINBOW-Asia Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. cyramza.lilly.com [cyramza.lilly.com]
- 14. This compound plus docetaxel versus placebo plus docetaxel for second-line treatment of stage IV non-small-cell lung cancer after disease progression on platinum-based therapy (REVEL): a multicentre, double-blind, randomised phase 3 trial. [themednet.org]
- 15. This compound plus docetaxel versus placebo plus docetaxel for second-line treatment of stage IV non-small-cell lung cancer after disease progression on platinum-based therapy (REVEL): a multicentre, double-blind, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ramucirumab and sorafenib in liver cancer models
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), the multi-kinase inhibitor Sorafenib has long been a cornerstone of treatment. However, the emergence of agents like Ramucirumab, a monoclonal antibody targeting VEGFR-2, has introduced new therapeutic avenues. This guide provides a detailed, head-to-head comparison of this compound and Sorafenib, focusing on their performance in preclinical liver cancer models, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Sorafenib lies in their mechanism of action. Sorafenib casts a wide net, inhibiting multiple tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and Raf kinases. In contrast, this compound employs a more targeted approach, specifically binding to the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This specific blockade prevents the downstream signaling cascades that lead to the formation of new blood vessels, effectively starving the tumor of essential nutrients.
Below is a diagram illustrating the distinct signaling pathways targeted by each drug.
In Vitro Efficacy: A Cellular-Level Comparison
While direct head-to-head preclinical studies are limited, data from combination therapy research on human HCC cell lines, HepG2 and PLC/PRF/5, provides valuable insights into the single-agent activity of both drugs.
Anti-Proliferative Effects
In a study by Abouzid et al., the anti-proliferative effects of Sorafenib and its combination with this compound were evaluated in the HepG2 cell line.[1] While the study's primary focus was on the combination, the data for Sorafenib alone provides a baseline for comparison.
| Cell Line | Drug | IC50 (µM) | Reference |
| HepG2 | Sorafenib | 7.9 | [1] |
Note: A direct IC50 for this compound as a single agent was not a primary endpoint of this combination study, as its main mechanism is anti-angiogenic rather than directly cytotoxic.
Effects on Apoptosis and Cell Cycle
The same study investigated the impact of these drugs on programmed cell death (apoptosis) and cell cycle progression in HepG2 cells.[1] The combination of Sorafenib with this compound showed a significant increase in apoptosis and cell cycle arrest compared to Sorafenib alone.[1][2]
| Treatment | Effect on Apoptosis (HepG2) | Effect on Cell Cycle (HepG2) | Reference |
| Sorafenib + this compound | Significantly induced apoptosis | Significant arrest in pre-G and G0/G1 phases | [1][2] |
Impact on Cell Migration
A study by Morise et al. explored the effects of Sorafenib and this compound, among other drugs, on the migration of PLC/PRF/5 and HepG2 cells.[3] this compound demonstrated a potent inhibitory effect on cell migration, particularly in the PLC/PRF/5 cell line.[3]
| Cell Line | Treatment | Inhibition of Migration (%) | Reference |
| PLC/PRF/5 | This compound | 73.5% | [3] |
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are summaries of the experimental methodologies used in the cited studies.
Cell Proliferation Assay (MTT Assay)
The experimental workflow for determining the half-maximal inhibitory concentration (IC50) is outlined below.
Detailed Protocol:
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a specified density.[1]
-
Drug Treatment: Cells were treated with a range of concentrations of Sorafenib.[1]
-
Incubation: The plates were incubated for 48 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]
-
Formazan Solubilization: After a 4-hour incubation, the resulting formazan crystals were dissolved in DMSO.[1]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curve.[1]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Detailed Protocol:
-
Cell Treatment: HepG2 cells were treated with Sorafenib alone or in combination with this compound for 48 hours.[1]
-
Cell Harvesting: Cells were harvested, washed, and fixed.[1]
-
Staining: For apoptosis analysis, cells were stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells were stained with PI.[1]
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[1]
Cell Migration Assay (Wound Healing Assay)
Detailed Protocol:
-
Cell Seeding: PLC/PRF/5 or HepG2 cells were seeded in plates and grown to confluence.[3]
-
Wound Creation: A scratch or "wound" was created in the cell monolayer using a pipette tip.[3]
-
Drug Treatment: The cells were then treated with this compound or other compounds.[3]
-
Image Acquisition: Images of the wound were captured at time 0 and after 48 hours.[3]
-
Analysis: The percentage of wound closure was calculated to determine the extent of cell migration.[3]
Clinical Perspective and Future Directions
While preclinical models provide a foundational understanding, the clinical context is paramount. This compound has been approved as a second-line treatment for HCC patients with high alpha-fetoprotein (AFP) levels who have progressed on Sorafenib.[4] Clinical trials have demonstrated a significant improvement in overall survival for this patient population when treated with this compound compared to placebo.[5][6]
The preclinical data, although indirect, aligns with the clinical findings, suggesting that this compound's potent anti-angiogenic and anti-migratory effects are clinically relevant. The enhanced apoptosis and cell cycle arrest observed when this compound is combined with Sorafenib in vitro also point towards potential synergistic effects that warrant further investigation in clinical settings.[1][2]
Future research should focus on direct head-to-head in vivo studies to more definitively compare the efficacy of these two agents and to explore rational combination strategies that could further improve outcomes for patients with advanced liver cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound combination with sorafenib enhances the inhibitory effect of sorafenib on HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umdaa.co [umdaa.co]
- 6. This compound after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramucirumab: A Comparative Analysis of Efficacy Across Diverse Tumor Types
Ramucirumab, a human monoclonal antibody, has emerged as a significant therapeutic agent in the landscape of oncology. By selectively targeting and inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound disrupts a key signaling pathway crucial for angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[1][2][3] This targeted approach has been evaluated in numerous clinical trials across a spectrum of malignancies, demonstrating varying degrees of efficacy. This guide provides a comprehensive cross-study comparison of this compound's performance in gastric, non-small cell lung, colorectal, hepatocellular, and urothelial cancers, supported by data from pivotal Phase III clinical trials.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Pathway
This compound exerts its anti-angiogenic effect by binding to the extracellular domain of VEGFR-2, thereby preventing the binding of its ligands, primarily VEGF-A, VEGF-C, and VEGF-D.[2] This blockade inhibits the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are instrumental in endothelial cell proliferation, migration, and survival.[2] By impeding these processes, this compound effectively curtails tumor-associated angiogenesis, leading to a reduction in tumor growth and metastasis.[2]
References
- 1. This compound after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cda-amc.ca [cda-amc.ca]
Assessing the Long-Term Efficacy and Safety of Ramucirumab in Animal Models: A Comparative Guide
In the landscape of anti-angiogenic cancer therapies, Ramucirumab, a fully human IgG1 monoclonal antibody targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent. This guide provides a comprehensive comparison of the long-term efficacy and safety of this compound in preclinical animal models, juxtaposed with other key anti-angiogenic agents: Bevacizumab, Sorafenib, and Sunitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform further research and clinical application.
Mechanism of Action: A Focused Approach
This compound distinguishes itself by specifically binding to the extracellular domain of VEGFR-2, thereby blocking the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) and inhibiting downstream signaling pathways crucial for angiogenesis.[1][2][3] This targeted mechanism contrasts with agents like Bevacizumab, which sequesters VEGF-A, and the multi-kinase inhibitors Sorafenib and Sunitinib, which target multiple receptor tyrosine kinases, including VEGFRs.[3][4][5]
Efficacy in Preclinical Models: A Quantitative Comparison
The anti-tumor efficacy of this compound and its comparators has been evaluated across a range of animal models, primarily focusing on tumor growth inhibition and survival.
This compound (and its murine surrogate, DC-101) has demonstrated significant anti-tumor activity in various xenograft models. In pediatric cancer models, DC-101 led to tumor growth delay as a single agent and showed enhanced efficacy when combined with chemotherapy in Ewing's sarcoma, synovial sarcoma, and neuroblastoma models.[6]
Bevacizumab has shown dose-dependent inhibition of tumor growth in several canine and murine xenograft models. In a canine osteosarcoma model, high-dose bevacizumab significantly delayed tumor growth.[7] Similarly, in a murine model of malignant fibrous histiocytoma, bevacizumab inhibited tumor growth from day 16 to day 44.[8]
Sorafenib has demonstrated potent tumor growth inhibition in various preclinical settings. In hepatocellular carcinoma (HCC) xenografts, sorafenib at 50 mg/kg and 100 mg/kg inhibited tumor growth by 85% and 96%, respectively.[5] In an orthotopic anaplastic thyroid carcinoma model, sorafenib significantly inhibited tumor growth and improved survival.[9]
Sunitinib has also shown significant anti-tumor activity. In a neuroblastoma xenograft model, sunitinib inhibited tumor growth and metastasis.[1] It also demonstrated significant tumor growth reduction in an ovarian cancer xenograft model.[4]
Table 1: Comparative Efficacy of Anti-Angiogenic Agents in Animal Models
| Drug | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
| This compound (DC-101) | Mouse Xenograft | Pediatric Sarcomas, Neuroblastoma | Tumor growth delay; Enhanced efficacy with chemotherapy | [6] |
| Bevacizumab | Athymic Nude Mice | Canine Osteosarcoma | Dose-dependent delay in tumor growth | [7] |
| Nude Mice | Malignant Fibrous Histiocytoma | Significant tumor growth inhibition between days 16 and 44 | [8] | |
| Sorafenib | Mouse Xenograft | Hepatocellular Carcinoma | 85-96% tumor growth inhibition at 50-100 mg/kg | [5] |
| Nude Mice | Anaplastic Thyroid Carcinoma | Significant tumor growth inhibition and prolonged survival | [9] | |
| Sunitinib | NOD/SCID Mice | Neuroblastoma | Inhibition of tumor growth and metastasis | [1] |
| SCID Beige Mice | Ovarian Cancer | Significant reduction in tumor growth and peritoneal metastases | [4] |
Long-Term Safety and Toxicology in Animal Models
The long-term safety profiles of these agents in animal models reveal distinct toxicities, primarily related to their on-target anti-angiogenic effects.
This compound toxicology studies in cynomolgus monkeys for up to 39 weeks identified the kidney as a target organ for toxicity, with findings of moderate to severe glomerulonephritis at higher doses, suggesting a potential for late-stage renal toxicity with prolonged administration.[10]
Bevacizumab has undergone extensive preclinical safety evaluation. Repeat-dose toxicology studies in cynomolgus monkeys for up to 26 weeks were generally well-tolerated. However, non-GLP studies in rabbit models demonstrated a dose-dependent reduction in wound healing capacity.[11]
Sorafenib administered orally to healthy female beagle dogs at 30 mg/kg/day for 3-12 months was associated with significant gastrointestinal, cutaneous, renal, adrenal, bone, and hematologic toxicity.[12]
Sunitinib was generally well-tolerated in mice in a neuroblastoma xenograft study, with dose-dependent effects observed.[1] In a separate study, mice tolerated sunitinib treatment well with minimal weight loss.[13]
Table 2: Comparative Long-Term Safety of Anti-Angiogenic Agents in Animal Models
| Drug | Animal Model | Duration | Key Safety Findings | Reference |
| This compound | Cynomolgus Monkey | 39 weeks | Moderate to severe glomerulonephritis at ≥16 mg/kg | [10] |
| Bevacizumab | Cynomolgus Monkey | 26 weeks | Generally well-tolerated | [11] |
| Rabbit | Not Specified | Dose-dependent reduction in wound healing | [11] | |
| Sorafenib | Beagle Dog | 3-12 months | Significant multi-organ toxicity at 30 mg/kg/day | [12] |
| Sunitinib | Mouse | 14 days | Generally well-tolerated; dose-dependent effects | [1] |
| Mouse | 6-8 weeks | Well-tolerated with minimal weight loss | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative experimental protocols for efficacy studies.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, Skov3 for ovarian cancer, DRO for thyroid carcinoma) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 0.5 cm in diameter), animals are randomized into treatment and control groups. Drugs are administered via appropriate routes (e.g., oral gavage for Sorafenib and Sunitinib, intraperitoneal injection for this compound and Bevacizumab) at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Survival is also a key endpoint in some studies.
-
Safety Assessment: Animal body weight and general health are monitored throughout the study. At necropsy, organs may be collected for histopathological analysis.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: preclinical research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Bevacizumab on Tumour Growth of Malignant Fibrous Histiocytoma in an Animal Model | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ramucirumab: A Procedural Guide for Laboratory Professionals
Proper management and disposal of Ramucirumab (Cyramza®), a human vascular endothelial growth factor receptor 2 antagonist, are critical for ensuring laboratory safety and environmental protection. As an antiangiogenic therapy used in oncology research and development, this compound and its associated materials must be handled as hazardous chemotherapeutic waste. Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Disposal procedures must comply with all applicable federal, state, and local regulations.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Immediate Handling and Pre-Disposal Procedures
Before any material becomes waste, proper handling is paramount. Each vial of this compound is intended for single use only.[3][4]
-
Inspection: Prior to use, visually inspect the this compound solution. The concentrate should be clear to slightly opalescent and colorless to slightly yellow, with no visible particles.[3] If any particulate matter or discoloration is identified, the vial must be discarded immediately.[5][6] The same inspection standard applies to the diluted solution.[5]
-
Aseptic Technique: Preparation of any infusion solution must be done using aseptic techniques to ensure sterility.[3][4]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves, and avoid contact with skin and eyes when handling this compound.[1][7] Handling should occur in a well-ventilated area.[7]
| Parameter | Specification | Source |
| Storage Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F). | [2][5] |
| Light Exposure | Store in the outer carton to protect from light. | [2][5][8] |
| Physical Stability | Do not freeze or shake the vial. | [2][8] |
| Single-Use Vials | Vials are for single-dose only; discard any unused portion. | [5] |
| Diluted Solution Stability | Store for no more than 24 hours at 2°C to 8°C or 4 hours at room temperature. | [5] |
| Waste Classification | Chemotherapeutic / Antineoplastic Waste. | [9][10] |
Step-by-Step Disposal Protocol
The disposal of chemotherapeutic waste is categorized into two main streams: bulk waste and trace waste.[11][12] It is critical to segregate these waste types correctly.
Step 1: Identify and Segregate Waste Type
-
Bulk Chemotherapy Waste: This is defined as materials containing more than 3% of the original drug volume.[11] This category includes:
-
Unused or expired vials of this compound.
-
Partially used IV bags or syringes.
-
Materials used to clean up significant spills of the drug.
-
-
Trace Chemotherapy Waste: This waste stream contains residual or trace amounts (less than 3% by weight) of the drug.[11] This includes:
Step 2: Containerize Waste Appropriately
-
Bulk Waste (Hazardous Waste):
-
Place all bulk this compound waste into a designated black RCRA hazardous waste container.[11] These containers must be leak-proof, puncture-proof, and have a tight-fitting lid.[9]
-
Label the container clearly as "Hazardous Waste," "Chemotherapeutic Waste," and list the contents (this compound).[9][13]
-
-
Trace Waste (Non-Hazardous for Incineration):
-
Sharps: Dispose of any needles or syringes contaminated with trace amounts of this compound in a designated yellow chemotherapy sharps container.[10]
-
Solids: Place all non-sharp, trace-contaminated items (PPE, empty vials, packaging) into a designated yellow bag or container labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste."[10][11][12]
-
Liquid chemotherapeutic wastes must not be disposed of down the drain.[9]
-
Step 3: Final Disposal
-
Engage a Licensed Service: Contact a licensed professional waste disposal service for the collection and final disposal of both bulk and trace chemotherapy waste.[1]
-
Incineration: The standard final disposal method for chemotherapy waste is incineration.[1][10] Bulk hazardous waste must be burned in a chemical incinerator, potentially with an afterburner and scrubber.[1]
-
Manifest and Documentation: Ensure all waste is transported under a proper manifest, and maintain records in observance of all federal, state, and local environmental regulations.[1]
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. proteogenix.science [proteogenix.science]
- 2. ehs.lilly.com [ehs.lilly.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. targetmol.com [targetmol.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. medprodisposal.com [medprodisposal.com]
- 13. content.civicplus.com [content.civicplus.com]
Personal protective equipment for handling Ramucirumab
Essential Safety and Handling Guide for Ramucirumab
This guide provides crucial safety, handling, and disposal information for professionals working with this compound (Cyramza®), a recombinant human IgG1 monoclonal antibody. Adherence to these procedures is vital to ensure personnel safety and maintain product integrity. This compound is an antiangiogenic therapy that requires careful handling to minimize exposure risk.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary measure to prevent exposure during the handling of this compound. While some safety data sheets do not classify the mixture as hazardous, it is often handled as a hazardous or cytotoxic substance under institutional guidelines.[2][3] The following table summarizes the recommended PPE for each stage of handling.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Preparation | Two pairs of chemical-resistant/chemotherapy gloves[4] | Disposable, impermeable gown[2][4] | Safety glasses with side shields; face shield if splash potential exists[2] | Not required for liquid handling, but work should be done in a biological safety cabinet (BSC) or ventilated area[2][5] |
| Administration | Two pairs of chemical-resistant/chemotherapy gloves[4] | Disposable, impermeable gown[4] | Safety glasses or goggles[6] | Not typically required[2] |
| Spill Cleanup | Chemical-resistant, industrial thickness gloves[6][7] | Impermeable gown | Safety glasses and/or face shield[6][7] | N95 respirator if aerosolization is possible[4] |
| Waste Disposal | Two pairs of chemical-resistant/chemotherapy gloves | Impermeable gown | Safety glasses or goggles | Not typically required |
Procedural Step-by-Step Guidance
This section details the standard operating procedures for the lifecycle of this compound in a laboratory or clinical research setting, from preparation to final disposal.
Step 1: Preparation of this compound Infusion
Preparation should occur in a controlled environment, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator, to ensure both product sterility and operator safety.
-
Inspection: Before use, visually inspect the vial contents for any particulate matter or discoloration.[8][9] The solution should be clear to slightly opalescent.[2] Discard the vial if particulates or discoloration are present.[8]
-
Storage Conditions: Store vials in a refrigerator at 2°C to 8°C (36°F to 46°F) until use.[8] Keep the vial in its outer carton to protect it from light.[8] Do not freeze or shake the vial.[8]
-
Calculating the Dose: Based on the prescribed dose (e.g., 8 mg/kg or 10 mg/kg), calculate the total amount of this compound needed.[10][11] Vials are typically available at a concentration of 10 mg/mL.[8]
-
Aseptic Withdrawal: Using a sterile syringe, withdraw the required volume of this compound from the vial.
-
Dilution: The withdrawn this compound must be further diluted. Use only 0.9% Sodium Chloride Injection to dilute to a final volume of 250 mL in an intravenous infusion bag.[8][9] Do not use dextrose-containing solutions. [8][9]
-
Mixing: Gently invert the container to mix the solution thoroughly.[8][12] Do not shake , as this can cause protein aggregation.[8]
-
Storage of Diluted Solution: The diluted infusion solution can be stored for no more than 24 hours at 2°C to 8°C or for 4 hours at room temperature (below 25°C).[8]
Step 2: Spill Management
In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5] Spills should be dealt with promptly by trained personnel wearing appropriate PPE.[7]
-
Containment: Cordon off the spill area to prevent others from coming into contact with the contamination.[7]
-
PPE: Don a full set of spill-response PPE, including two pairs of chemotherapy-rated gloves, an impermeable gown, a face shield, and eye protection.[7]
-
Absorption: Cover the spill with an absorbent material, such as diatomite or universal binders.[5]
-
Cleaning: Once absorbed, clean the area with soap and water or another appropriate cleaning agent.[6]
-
Disposal: Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a designated chemotherapeutic or hazardous waste container.[13]
-
Decontamination: Thoroughly decontaminate surfaces and any equipment involved in the cleanup.[5]
Step 3: Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Drug: Discard any unused portion of this compound left in a vial.[8] Unused portions of chemotherapy agents are typically disposed of through an EH&S chemical waste program.[13]
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, empty vials, syringes, and infusion bags, should be considered chemotherapeutic waste.[13]
-
Waste Containers: Place solid waste in yellow chemotherapeutic waste bags or containers.[13] Place sharps (needles, syringes) directly into a yellow, puncture-proof chemotherapy sharps container.[14]
-
Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous or cytotoxic waste.[2][13] Do not dispose of liquid waste down the drain.[13]
This compound Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound, from initial receipt to final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ehs.lilly.com [ehs.lilly.com]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. pogo.ca [pogo.ca]
- 5. abmole.com [abmole.com]
- 6. proteogenix.science [proteogenix.science]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cyramza (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. luriechildrens.org [luriechildrens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
